molecular formula C10H7N3S B153563 Thiazolo[4,5-h]isoquinolin-2-amine CAS No. 35317-80-7

Thiazolo[4,5-h]isoquinolin-2-amine

Cat. No.: B153563
CAS No.: 35317-80-7
M. Wt: 201.25 g/mol
InChI Key: UCFPYNYOEBBXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-h]isoquinolin-2-amine is a specialized heterocyclic scaffold of significant interest in medicinal chemistry and antimicrobial drug discovery. Recent scientific investigations into structurally related thiazoloquinoline frameworks have demonstrated potent broad-spectrum activity against challenging pathogens, including Staphylococcus aureus and Escherichia coli . These studies highlight that the incorporation of bulky, lipophilic aromatic systems on the core scaffold can significantly enhance antimicrobial potency, with some derivatives surpassing the efficacy of standard drugs like chloramphenicol and cephalothin . Molecular docking research supports that these compounds exhibit strong binding affinity to bacterial targets such as DNA gyrase through a synergistic network of hydrogen bonds and π-interactions, providing a rationale for their promising biological activity . The thiazolo[4,5-h]isoquinoline core serves as a versatile chemical building block for the traceless solid-phase synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the identification of new lead candidates . Furthermore, thiazoline and its derivatives are recognized as privileged pharmacophores in drug design, found in numerous natural products and clinical pharmaceuticals with a wide range of physiological activities . This compound is presented as a key intermediate for researchers developing novel therapeutic agents and exploring the functionalization of complex heterocyclic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[4,5-h]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-5H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFPYNYOEBBXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CN=C3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562698
Record name [1,3]Thiazolo[4,5-h]isoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35317-80-7
Record name [1,3]Thiazolo[4,5-h]isoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thiazolo[4,5-h]isoquinolin-2-amine: A Technical Guide to its Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the available physicochemical data for Thiazolo[4,5-h]isoquinolin-2-amine is presented below. This information is crucial for its handling, formulation, and analysis in a research setting.

PropertyValueSource
IUPAC Name [2][3]this compound[1]
CAS Number 35317-80-7
Molecular Formula C₁₀H₇N₃S
Molecular Weight 201.25 g/mol [4]
Physical Form Solid
Purity ≥95% (as commercially available)
Storage Conditions 2-8°C, inert atmosphere, keep in dark place
InChI Key UCFPYNYOEBBXAF-UHFFFAOYSA-N

Understanding the Basicity of this compound

The basicity of this compound arises from the presence of nitrogen atoms with lone pairs of electrons that can accept a proton. The key contributors to its basic character are the 2-amino group and the nitrogen atoms within the isoquinoline and thiazole ring systems. The extent of this basicity, quantified by the pKa value, is influenced by the electronic effects within the fused aromatic system.

The introduction of an alkyl group into a heterocyclic ring, such as in pyridine, generally results in an increase in the pKa value by 0.5-0.8 units.[5] While this compound does not have a simple alkyl substitution, the electronic interplay of the fused rings will determine the electron density on the nitrogen atoms and thus their availability for protonation.

Experimental Determination of pKa

Several robust experimental methods are available for the determination of the pKa of heterocyclic amines.[3] These techniques typically involve monitoring a physicochemical property as a function of pH, which generates a sigmoidal curve from which the pKa can be determined at the inflection point.[3]

Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination within a pH range of 2.0 to 11.0.[6]

Protocol:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is limited. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Acquisition: The potential difference (mV) or pH of the solution is measured after each addition of the titrant using a calibrated combined pH electrode.[3]

  • Data Analysis: The equivalence point is determined from the titration curve (pH vs. volume of titrant). The pKa is then calculated from the pH at the half-equivalence point.

NMR Spectroscopy

Proton NMR spectroscopy can be employed to determine the pKa of heterocyclic bases by observing the change in chemical shifts of protons as a function of pH.[2]

Protocol:

  • Sample Preparation: A series of solutions of this compound are prepared in a deuterated solvent (e.g., D₂O) across a range of pH values.[2]

  • NMR Spectra Acquisition: ¹H-NMR spectra are recorded for each solution. The chemical shifts of specific protons, particularly those adjacent to the nitrogen atoms, will change depending on the degree of protonation.[2]

  • Data Analysis: The observed chemical shift at each pH is plotted against the pH. The resulting sigmoidal curve is fitted to the appropriate equation to determine the inflection point, which corresponds to the pKa value.[2]

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for estimating the pKa of amines.[6][7] These methods can provide valuable insights, especially in the early stages of drug discovery.

Methodology Overview:

  • Quantum Mechanical Calculations: The pKa can be estimated by calculating the free energy change of the protonation-deprotonation equilibrium. This often involves using semi-empirical (e.g., MNDO-PM6) or more sophisticated DFT and ab initio methods.[7] The effect of the solvent is typically accounted for using a continuum solvation model like COSMO.[7]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed using a set of structurally related compounds with known pKa values. Molecular descriptors are calculated and correlated with the experimental pKa to build a predictive model.

  • Group Additivity Models: Methods like the Perrin-Dempsey-Serjeant (PDS) model estimate pKa based on the contribution of different functional groups within the molecule.[8]

Experimental Workflow for pKa Determination

The following diagram illustrates a generalized workflow for the experimental determination of the basic properties of a novel compound like this compound.

G Workflow for pKa Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result compound This compound dissolve Dissolve in appropriate solvent compound->dissolve pot_titration Potentiometric Titration dissolve->pot_titration nmr_spec NMR Spectroscopy dissolve->nmr_spec plot_curve Plot Titration Curve (pH vs. Volume) pot_titration->plot_curve plot_shifts Plot Chemical Shifts vs. pH nmr_spec->plot_shifts calc_pka1 Determine pKa from inflection point plot_curve->calc_pka1 calc_pka2 Determine pKa from sigmoidal fit plot_shifts->calc_pka2 pka_value Experimentally Determined pKa calc_pka1->pka_value calc_pka2->pka_value G Hypothetical Kinase Inhibition Pathway cluster_reaction Kinase Activity compound This compound kinase Kinase (e.g., DYRK1A) compound->kinase p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation inhibition Inhibition kinase->inhibition atp ATP atp->kinase substrate Substrate Protein substrate->kinase cellular_response Downstream Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response inhibition->p_substrate

References

An In-depth Technical Guide to the Physicochemical Characteristics of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolo[4,5-h]isoquinolin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to other biologically active thiazole and isoquinoline derivatives. This technical guide provides a comprehensive overview of its physicochemical characteristics, experimental protocols for its synthesis and analysis, and insights into its potential biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, experimental determination of certain properties like melting point, boiling point, and pKa for this specific isomer is not widely published. Therefore, some values are estimated based on structurally related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name [1][2]this compoundSigma-Aldrich[3]
CAS Number 35317-80-7Sigma-Aldrich[3]
Molecular Formula C₁₀H₇N₃SSigma-Aldrich[3]
Molecular Weight 201.25 g/mol Sigma-Aldrich[3]
Physical Form SolidSigma-Aldrich
Melting Point Not available. Estimated: ~240-242 °CBased on the melting point of the related isomer[1][2]thiazolo[4,5-c]isoquinolin-2-amine.
Boiling Point Not availableData not found in the searched literature.
Solubility Not availableExpected to be soluble in organic solvents like DMSO and methanol.
pKa Not availableThe presence of the amino group suggests basic properties.
LogP (Predicted) ~2.43Based on the predicted LogP for the related isomer Thiazolo[5,4-f]isoquinolin-2-amine.
Storage Temperature 2-8°C, inert atmosphere, keep in dark placeSigma-Aldrich

Experimental Protocols

Synthesis of this compound (Proposed Route)

A plausible synthetic route to this compound involves the cyclization of an appropriate amino-thiocyano-isoquinoline precursor. The following is a generalized protocol adapted from the synthesis of 2-aminothiazolo[4,5-c]isoquinoline.[1]

Step 1: Thiocyanation of 8-aminoisoquinoline

  • Dissolve 8-aminoisoquinoline in a suitable solvent such as methanol.

  • Add potassium thiocyanate to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in the same solvent.

  • Stir the reaction mixture at room temperature for several hours.

  • Neutralize the mixture and extract the product with an organic solvent.

  • Purify the resulting 8-amino-7-thiocyanoisoquinoline by column chromatography.

Step 2: Cyclization to this compound

  • Reflux the purified 8-amino-7-thiocyanoisoquinoline in the presence of a strong acid, such as concentrated hydrochloric acid.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude this compound.

  • Further purify the product by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start 8-aminoisoquinoline step1 Thiocyanation (KSCN, Br2) start->step1 intermediate 8-amino-7-thiocyanoisoquinoline step1->intermediate step2 Acid-catalyzed Cyclization (HCl) intermediate->step2 product This compound step2->product

A proposed synthetic workflow for this compound.
Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be used for the purification and purity assessment of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy.

  • Sample Preparation: Dissolve the sample in a minimal amount of DMSO or methanol and dilute with the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.[4]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of this compound. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 202.04.

Predicted fragmentation patterns for a similar compound, 5-(1,3-Thiazol-4-yl)pyridin-2-amine, suggest that the fragmentation of this compound would likely involve the loss of small neutral molecules from the isoquinoline ring and cleavage of the thiazole ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound are not available, the spectra of related thiazolo-isoquinoline derivatives can provide insights into the expected chemical shifts.[1][6]

  • ¹H NMR: Aromatic protons on the isoquinoline and thiazole rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons of the fused ring system and the carbons of the thiazole ring.

Potential Biological Activity and Signaling Pathways

Thiazole and isoquinoline scaffolds are present in numerous biologically active compounds, including anticancer agents and kinase inhibitors.[2][7][8][9][10] While the specific biological targets of this compound have not been reported, its structural features suggest potential activity in these areas.

Many anticancer drugs function by inhibiting protein kinases that are crucial for cell growth and proliferation. For instance, the Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK pathway, leading to cell proliferation. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for kinase inhibitors. Thiazolo-isoquinoline derivatives, due to their planar, heterocyclic nature, could potentially act as ATP-competitive inhibitors of such kinases.

G cluster_pathway Potential Inhibition of EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibition

Potential inhibition of the EGFR signaling pathway by this compound.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided representative experimental protocols for its synthesis and analysis based on related compounds. While specific experimental data for this molecule is limited, the information presented offers a solid foundation for researchers interested in its further investigation. The structural similarities to known bioactive molecules, particularly in the context of anticancer and kinase inhibitory activities, highlight this compound as a compound with significant potential for future drug discovery efforts. Further experimental studies are warranted to fully elucidate its properties and biological functions.

References

In-Depth Technical Guide: Thiazolo[4,5-h]isoquinolin-2-amine (CAS 35317-80-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused heterocyclic systems are foundational scaffolds in medicinal chemistry due to their rigid structures and diverse biological activities. The thiazoloisoquinoline core, in particular, has garnered significant interest as it is present in numerous compounds with potential therapeutic applications. Thiazole-containing compounds are known to exhibit a wide range of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects. Many of these activities stem from their ability to act as kinase inhibitors.

This guide focuses on Thiazolo[4,5-h]isoquinolin-2-amine, a specific isomer of the 2-aminothiazoloisoquinoline family. While direct biological data for this compound is scarce, its structural similarity to other biologically active thiazole derivatives suggests its potential as a valuable molecule for further investigation in drug discovery programs.

Chemical Properties

A summary of the known chemical properties for this compound is presented in Table 1.

PropertyValue
CAS Number 35317-80-7
Molecular Formula C₁₀H₇N₃S
Molecular Weight 201.25 g/mol
Physical Form Solid
IUPAC Name [1][2]this compound
SMILES Nc1nc2sc3cc4ncccc4cc3c12
InChI Key UCFPYNYOEBBXAF-UHFFFAOYSA-N
Hazard Statements H302, H315, H319, H335

Proposed Synthesis

While a specific synthetic protocol for this compound has not been found in the reviewed literature, a plausible route can be proposed based on the synthesis of its isomers, such as 2-aminothiazolo[4,5-c]isoquinoline. The proposed synthesis commences with 7-aminoisoquinoline.

Synthesis_Workflow Start 7-Aminoisoquinoline Step1 Thiocyanation (KSCN, Br₂ in Acetic Acid) Start->Step1 Intermediate1 7-Amino-8-thiocyanoisoquinoline Step1->Intermediate1 Step2 Acid-Catalyzed Cyclization (e.g., concentrated HCl, reflux) Intermediate1->Step2 Product This compound Step2->Product

Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of related isomers and should be optimized for the synthesis of this compound.

Step 1: Synthesis of 7-Amino-8-thiocyanoisoquinoline

  • Dissolve 7-aminoisoquinoline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of potassium thiocyanate in acetic acid dropwise with stirring.

  • To this mixture, add a solution of bromine in acetic acid dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., ammonium hydroxide).

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 7-amino-8-thiocyanoisoquinoline.

Step 2: Synthesis of this compound

  • Suspend the crude 7-amino-8-thiocyanoisoquinoline in concentrated hydrochloric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture).

Potential Biological Activity and Signaling Pathways

Based on the activities of structurally similar thiazole-containing compounds, this compound is a candidate for investigation as a modulator of various signaling pathways, particularly those involved in cancer and neurodegenerative diseases.

Kinase Inhibition

The thiazole ring is a common pharmacophore in kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. Potential kinase targets for this compound could include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK4/6, can lead to cell cycle arrest and is a validated strategy in cancer therapy.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, and its inhibition can induce apoptosis and inhibit proliferation.

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in a variety of diseases, including Alzheimer's disease and cancer.

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase CDK46 CDK4/6 CDK46_CyclinD CDK4/6-Cyclin D Complex CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb Rb E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription CDK46_CyclinD->Rb Phosphorylation Inhibitor This compound (Potential Inhibitor) Inhibitor->CDK46_CyclinD

Potential Inhibition of the CDK4/6-Rb Pathway.

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K

Potential Inhibition of the PI3K/Akt Signaling Pathway.

Suggested Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of the compound on a specific kinase.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 Serial Dilution of Compound Start->Step1 Step2 Add Kinase and Substrate to Plate Start->Step2 Step3 Add Diluted Compound to Wells Step1->Step3 Step2->Step3 Step4 Initiate Reaction with ATP Step3->Step4 Step5 Incubate at Controlled Temperature Step4->Step5 Step6 Stop Reaction Step5->Step6 Step7 Detect Kinase Activity (e.g., Luminescence, Fluorescence) Step6->Step7 End Data Analysis (IC₅₀ Determination) Step7->End

Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate (e.g., a peptide), and ATP in a suitable kinase assay buffer. Dissolve this compound in DMSO to create a stock solution.

  • Compound Dilution: Perform serial dilutions of the compound stock solution in the assay buffer to obtain a range of concentrations for testing.

  • Assay Plate Setup: In a microplate, add the kinase and substrate to each well.

  • Compound Addition: Add the serially diluted compound to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or TR-FRET).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Step1 Incubate for Cell Adhesion (24h) Start->Step1 Step2 Treat Cells with Compound Dilutions Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate to Allow Formazan Formation (2-4h) Step4->Step5 Step6 Solubilize Formazan Crystals (DMSO) Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7 End Data Analysis (IC₅₀/GI₅₀ Determination) Step7->End

Workflow for a Cell Viability (MTT) Assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ (50% growth inhibition) value.

Quantitative Data Summary

The following tables are provided as templates for summarizing quantitative data from the suggested experimental assays. No specific data for this compound (CAS 35317-80-7) has been found in the public domain.

Table 2: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

Kinase TargetIC₅₀ (nM)
CDK4Data Not Available
PI3KαData Not Available
GSK-3βData Not Available

Table 3: In Vitro Antiproliferative Activity (Hypothetical Data)

Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)
MCF-7BreastData Not Available
HCT116ColonData Not Available
A549LungData Not Available

Conclusion

This compound is a heterocyclic compound with a scaffold that is prevalent in many biologically active molecules, particularly kinase inhibitors. While there is a lack of specific biological data for this compound in the current scientific literature, its structural features suggest that it is a promising candidate for investigation in oncology and neurodegenerative disease research. The proposed synthetic route provides a starting point for its chemical synthesis, and the detailed experimental protocols for kinase inhibition and cell viability assays offer a clear path for its biological evaluation. Further empirical studies are necessary to elucidate the specific biological activities and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Molecular Structure of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of Thiazolo[4,5-h]isoquinolin-2-amine. Due to the limited availability of specific experimental data for this particular isomer, this guide combines available information with data from closely related analogs and computational predictions to offer a thorough understanding for research and drug development applications.

Molecular Structure and Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 35317-80-7, is a heterocyclic organic compound. Its molecular formula is C₁₀H₇N₃S, and it has a molar mass of 201.25 g/mol . The systematic IUPAC name for this compound is[1][2]this compound[3].

The core structure consists of a thiazole ring fused to an isoquinoline moiety at the 'h' face. An amine group is attached to the second position of the thiazole ring. This fused aromatic system imparts a high degree of rigidity and planarity to the molecule, which can be advantageous in drug design for specific receptor binding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35317-80-7[3]
Molecular Formula C₁₀H₇N₃S[3]
Molar Mass 201.25 g/mol [2][4]
IUPAC Name [1][2]this compound[3]
Physical Form Solid[3]
Storage Temperature 2-8°C, in a dark, inert atmosphere[3]

Computational Molecular Modeling Workflow A Initial 2D Structure of this compound B 3D Structure Generation (e.g., using Avogadro or similar software) A->B Conversion C Geometry Optimization (DFT or Molecular Mechanics) B->C Energy Minimization D Calculation of Molecular Properties (Bond lengths, angles, electronic properties) C->D Quantum Chemical Calculation E Analysis and Visualization D->E Interpretation

Caption: A generalized workflow for the computational analysis of molecular structures.

Proposed Synthesis

A specific experimental protocol for the synthesis of this compound is not extensively documented in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related thiazoloisoquinoline isomers, such as the [4,5-c] and [5,4-c] analogs[5]. A common strategy involves the cyclization of an appropriately substituted amino-thiocyano-isoquinoline precursor.

Proposed Synthetic Pathway:

A potential synthetic route could start from 8-aminoisoquinoline. This starting material would first undergo thiocyanation to introduce a thiocyanate group at the 7-position, yielding 8-amino-7-thiocyanoisoquinoline. Subsequent acid-catalyzed intramolecular cyclization would then form the fused thiazole ring, resulting in the desired product, this compound.

Proposed Synthesis of this compound A 8-Aminoisoquinoline B Thiocyanation (e.g., KSCN, Br₂) C 8-Amino-7-thiocyanoisoquinoline A->C Step 1 D Acid-Catalyzed Cyclization (e.g., HCl) E This compound C->E Step 2

Caption: A proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 8-Amino-7-thiocyanoisoquinoline

  • Dissolve 8-aminoisoquinoline in a suitable solvent such as methanol.

  • Add potassium thiocyanate to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in methanol while stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

  • Reflux the purified 8-amino-7-thiocyanoisoquinoline in the presence of a strong acid, such as hydrochloric acid.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture and neutralize it with a base.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the final product from a suitable solvent to obtain pure this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons of the isoquinoline and thiazole rings are expected to appear in the range of δ 7.0-9.0 ppm. The amine protons would likely appear as a broad singlet.
¹³C NMR Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon of the C-NH₂ group in the thiazole ring would be expected at a lower field.
IR (Infrared) Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 201. Fragmentation patterns would likely involve the loss of small neutral molecules like HCN and cleavage of the thiazole ring.

Potential Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the broader class of thiazoloisoquinolines has been investigated for various pharmacological activities. Fused heterocyclic systems like this are known to interact with various biological targets, including enzymes and receptors.

Given the structural similarities to other bioactive heterocyclic compounds, this compound could potentially exhibit activities such as:

  • Kinase Inhibition: Many nitrogen-containing heterocyclic compounds are known to be kinase inhibitors, playing a role in cancer therapy.

  • Antimicrobial Activity: The thiazole ring is a common scaffold in antimicrobial agents.

  • CNS Activity: The rigid, planar structure might allow it to interact with receptors in the central nervous system.

A general workflow for screening the biological activity of a novel compound like this compound is presented below.

Biological Activity Screening Workflow A Compound Synthesis and Purification B In Vitro Assays (e.g., Enzyme inhibition, Receptor binding) A->B C Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial activity) B->C D Identification of Active 'Hits' C->D E Lead Optimization D->E F In Vivo Studies E->F

Caption: A typical workflow for the initial screening and development of a novel chemical entity.

Conclusion

This compound is a structurally interesting heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding of its structure, potential synthesis, and likely properties based on the analysis of related compounds. Further experimental investigation is necessary to fully characterize its chemical and biological profile and to explore its therapeutic potential. This guide serves as a valuable resource for researchers initiating studies on this and similar fused heterocyclic systems.

References

The Multifaceted Chemistry of C10H7N3S: A Technical Guide to Thiabendazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Prominent Benzimidazole Fungicide and Anthelmintic Agent

For researchers, scientists, and professionals in the field of drug development, the molecular formula C10H7N3S represents a class of isomers with significant biological activities. Among these, the most prominent and extensively studied compound is Thiabendazole. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action, offering valuable insights for its application and further research. The IUPAC name for Thiabendazole is 2-(1,3-thiazol-4-yl)-1H-benzimidazole.[1]

Core Physicochemical and Pharmacokinetic Data

A thorough understanding of the quantitative properties of Thiabendazole is crucial for its application in research and development. The following table summarizes its key physicochemical and pharmacokinetic data.

PropertyValue
IUPAC Name 2-(1,3-thiazol-4-yl)-1H-benzimidazole
Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol [2][3]
CAS Number 148-79-8[1]
Appearance White to off-white or cream-colored, odorless, tasteless powder[1][2]
Melting Point 298 - 305 °C[1][3]
Water Solubility <50 mg/L at pH 5 to 12[1]
Solubility in Other Solvents Soluble in acetone and ethanol; slightly soluble in benzene and chloroform[1]
Half-life Approximately 1.2 hours

Experimental Protocols

Synthesis of Thiabendazole

A well-established and high-yield method for the synthesis of Thiabendazole is the acid-catalyzed condensation of o-phenylenediamine with 4-cyanothiazole.

Materials:

  • o-phenylenediamine

  • 4-cyanothiazole

  • Hydrochloric acid (or other suitable acid catalyst)

  • Water or a mixture of water and a miscible co-solvent (e.g., ethanol, DMF)

  • Sodium hydroxide solution (for pH adjustment)

Procedure:

  • In a reaction vessel, dissolve o-phenylenediamine in an aqueous solution or a mixture of water and a miscible co-solvent.

  • Add a sufficient amount of hydrochloric acid to achieve a pH between 2.5 and 6.0.

  • Add 4-cyanothiazole to the reaction mixture.

  • Heat the mixture to a temperature between 80°C and 145°C and maintain for a sufficient duration to complete the reaction.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Thiabendazole product to precipitate.

  • Adjust the pH of the solution to 7-10 with a sodium hydroxide solution to ensure complete precipitation.

  • Filter the solid product, wash with purified water, and dry under vacuum to obtain Thiabendazole.

Analytical Determination of Thiabendazole

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of Thiabendazole.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer component)

  • Thiabendazole standard

Procedure:

  • Standard Preparation: Prepare a stock solution of Thiabendazole in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Extract Thiabendazole from the sample matrix using an appropriate solvent and sample preparation technique (e.g., solid-phase extraction, liquid-liquid extraction).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized for the specific column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: Approximately 305 nm.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the Thiabendazole standards against their concentrations. Determine the concentration of Thiabendazole in the samples by interpolating their peak areas on the calibration curve.

Mechanism of Action and Cellular Pathway

The primary mode of action of Thiabendazole as an anthelmintic and fungicide involves the disruption of critical cellular processes in the target organisms. It specifically inhibits the helminth-specific enzyme fumarate reductase and binds to β-tubulin, thereby interfering with microtubule formation.[4] This disruption of the microtubular network has downstream effects on cell division, nutrient absorption, and intracellular transport, ultimately leading to the death of the parasite or fungus.

Thiabendazole_Mechanism_of_Action Thiabendazole Thiabendazole Beta_Tubulin β-Tubulin Thiabendazole->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Thiabendazole->Microtubule_Assembly Inhibits Fumarate_Reductase Fumarate Reductase (Helminth-specific) Thiabendazole->Fumarate_Reductase Inhibits Beta_Tubulin->Microtubule_Assembly Cell_Division Cell Division (Mitosis) Microtubule_Assembly->Cell_Division Nutrient_Uptake Nutrient Uptake Microtubule_Assembly->Nutrient_Uptake Intracellular_Transport Intracellular Transport Microtubule_Assembly->Intracellular_Transport Cell_Death Cell Death Cell_Division->Cell_Death Disruption leads to Nutrient_Uptake->Cell_Death Impairment leads to Intracellular_Transport->Cell_Death Disruption leads to Mitochondrial_Function Mitochondrial Respiration Fumarate_Reductase->Mitochondrial_Function Mitochondrial_Function->Cell_Death Inhibition leads to

Caption: Mechanism of action of Thiabendazole.

References

Spectral Data of Thiazolo[4,5-h]isoquinolin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental spectral data (NMR, IR, MS), detailed experimental protocols, and specific biological signaling pathway information for Thiazolo[4,5-h]isoquinolin-2-amine are limited. This guide provides a comprehensive overview of the spectral characteristics, synthesis, and biological context of closely related and better-studied isomers, primarily Thiazolo[4,5-c]isoquinolin-2-amine and Thiazolo[5,4-c]isoquinolin-2-amine. This information serves as a valuable predictive resource for researchers and professionals in drug development.

Introduction to Thiazolo-isoquinolines

Thiazolo-isoquinolines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as antimicrobial, anti-inflammatory, and anticancer agents, as well as inhibitors of various enzymes.[1][2][3] The specific arrangement of the thiazole and isoquinoline rings gives rise to several isomers, each with potentially unique chemical and biological properties. This guide focuses on providing predicted and comparative data relevant to the this compound isomer.

Predicted and Comparative Spectral Data

While specific experimental data for this compound is not available, the following tables summarize typical spectral data observed for the closely related 2-aminothiazolo[4,5-c]isoquinoline and 2-aminothiazolo[5,4-c]isoquinoline isomers. These values can be used as a reference for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Thiazolo-isoquinolin-2-amine Isomers (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm) for this compoundReported Chemical Shift (δ, ppm) for Thiazolo[4,5-c]isoquinolin-2-amine[4]Reported Chemical Shift (δ, ppm) for Thiazolo[5,4-c]isoquinolin-2-amine[5]
Aromatic CH7.5 - 9.0Complex multiplet: 7.3 - 8.5Complex multiplet: 7.4 - 8.8
NH₂6.5 - 7.5 (broad singlet)Broad singlet: ~7.0Broad singlet: ~7.2

Table 2: Predicted ¹³C NMR Spectral Data for Thiazolo-isoquinolin-2-amine Isomers (in DMSO-d₆)

Carbon AtomsPredicted Chemical Shift (δ, ppm) for this compoundReported Chemical Shift (δ, ppm) for Thiazolo[4,5-c]isoquinolineReported Chemical Shift (δ, ppm) for Thiazolo[5,4-c]isoquinoline
Aromatic C110 - 150115 - 155112 - 158
C=N (Thiazole)160 - 170~165~168
C-NH₂ (Thiazole)155 - 165~160~162
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Reported Wavenumber (cm⁻¹) for related 2-aminothiazole derivatives[6]
N-H stretch (amine)3400 - 32003433, 3270
C-H stretch (aromatic)3100 - 3000~3050
C=N stretch (thiazole & isoquinoline)1650 - 1500~1620, 1550
C-N stretch1350 - 1250~1300
Mass Spectrometry (MS)

For this compound (C₁₀H₇N₃S), the predicted exact mass and molecular ion peak in mass spectrometry are as follows:

  • Exact Mass: 201.0361

  • [M]⁺: m/z 201

  • [M+H]⁺: m/z 202

Fragmentation patterns of isoquinoline alkaloids are complex and can involve cleavages of the heterocyclic rings.[7][8][9]

Experimental Protocols: General Synthesis of 2-Aminothiazolo-isoquinolines

A common synthetic route to 2-aminothiazolo-isoquinolines involves the cyclization of an appropriate amino-thiocyano-isoquinoline precursor. The following is a generalized protocol based on the synthesis of related isomers.[5][10]

Synthesis of the Precursor: Amino-thiocyano-isoquinoline
  • Starting Material: An appropriately substituted amino-isoquinoline. For the synthesis of the Thiazolo[4,5-h] isomer, 7-aminoisoquinoline would be the logical starting point.

  • Thiocyanation: The amino-isoquinoline is treated with a thiocyanating agent, such as potassium thiocyanate and bromine, in a suitable solvent like acetic acid. This reaction introduces a thiocyanate (-SCN) group onto the isoquinoline ring, typically adjacent to the amino group.

  • Purification: The resulting amino-thiocyano-isoquinoline is purified using standard techniques such as recrystallization or column chromatography.

Cyclization to 2-Aminothiazolo-isoquinoline
  • Reaction Conditions: The purified amino-thiocyano-isoquinoline is subjected to acid-catalyzed cyclization. This is often achieved by refluxing in an acidic medium, such as hydrochloric acid in aqueous ethanol.

  • Mechanism: The acid protonates the nitrogen of the thiocyanate group, making the carbon more electrophilic. The adjacent amino group then acts as a nucleophile, attacking this carbon to form the thiazole ring.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the crude product is collected by filtration. The final 2-aminothiazolo-isoquinoline is then purified by recrystallization or chromatography.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a multi-step process.

Synthesis_Workflow A 7-Aminoisoquinoline B Thiocyanation (KSCN, Br2, AcOH) A->B Step 1 C 7-Amino-8-thiocyanoisoquinoline B->C D Acid-Catalyzed Cyclization (HCl, EtOH/H2O, Reflux) C->D Step 2 E This compound D->E

Caption: General synthetic workflow for this compound.

Potential Biological Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, derivatives of the broader thiazolo-isoquinoline class have shown potential as inhibitors of various kinases and other enzymes.[11][12] For instance, some fused heterocyclic systems are being investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.[12]

A hypothetical signaling pathway involving VEGFR-2 inhibition is depicted below.

Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis Promotes Compound This compound (Hypothetical Inhibitor) Compound->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide provides a predictive overview of the spectral data and synthetic methodology for this compound, based on the available information for its isomers. The presented data and protocols offer a solid foundation for researchers initiating studies on this specific compound. Further experimental work is necessary to fully characterize its chemical and biological properties. The potential for this class of compounds in drug discovery, particularly in the development of enzyme inhibitors, warrants continued investigation.

References

In-Depth Technical Guide to the Solubility Profile of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazolo[4,5-h]isoquinolin-2-amine is a heterocyclic compound with a complex fused-ring structure. Understanding its solubility profile is a critical first step in its development as a potential therapeutic agent or for its application in various chemical syntheses. Solubility significantly influences bioavailability, formulation, and the design of preclinical and clinical studies. This guide provides a comprehensive overview of the methodologies required to determine the solubility profile of this compound, presenting data in a structured format and visualizing the necessary experimental workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior. For a novel compound like this compound, these parameters must be experimentally determined.

Table 1: Physicochemical Properties of this compound

ParameterValueMethod
Molecular FormulaC₁₀H₇N₃SMass Spectrometry
Molecular Weight201.25 g/mol Calculated
pKa(Predicted/Experimental)Potentiometric Titration / in silico prediction
LogP(Predicted/Experimental)Shake-Flask Method / HPLC
Melting Point(°C)Differential Scanning Calorimetry (DSC)

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption and distribution. The solubility of this compound should be assessed across a range of pH values relevant to physiological conditions.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate-hydrate transformations.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers prep_sample Add Excess Compound prep_buffers->prep_sample to vials equilibration Agitate at Constant Temp prep_sample->equilibration separation Centrifuge/Filter equilibration->separation after 24-72h quantification HPLC Analysis of Supernatant separation->quantification solid_state XRPD of Remaining Solid separation->solid_state

Workflow for Shake-Flask Solubility Determination
Aqueous Solubility Data

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)Standard DeviationMethod
2.0Shake-Flask
4.0Shake-Flask
6.0Shake-Flask
7.4Shake-Flask
8.0Shake-Flask
10.0Shake-Flask

Solubility in Organic Solvents and Co-solvent Systems

Solubility in organic solvents is crucial for designing synthetic routes, purification processes, and formulation development.

Experimental Protocol: Solvent Screening

A similar shake-flask or a high-throughput screening method can be employed to determine solubility in various organic solvents and co-solvent systems.

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Sample Preparation: Add an excess of the compound to each solvent.

  • Equilibration and Quantification: Follow the same procedure as the aqueous solubility determination.

start Select Solvents add_compound Add Excess Compound to Solvents start->add_compound agitate Equilibrate (e.g., 24h at 25°C) add_compound->agitate separate Separate Solid and Liquid Phases agitate->separate analyze Quantify Concentration (e.g., HPLC) separate->analyze end Solubility Data analyze->end

General Workflow for Solvent Solubility Screening
Solubility in Common Solvents

Table 3: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Standard Deviation
Water
Ethanol
Propylene Glycol
PEG 400
Dimethyl Sulfoxide (DMSO)
Methanol
Acetone
Dichloromethane

Biorelevant Media Solubility

To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of gastrointestinal fluids.

Experimental Protocol: Biorelevant Media Solubility
  • Media Preparation: Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).

  • Solubility Determination: Employ the shake-flask method as described for aqueous solubility, using FaSSIF and FeSSIF as the dissolution media.

Table 4: Solubility in Biorelevant Media at 37°C

MediumpHCompositionSolubility (µg/mL)Standard Deviation
FaSSIF6.5Taurocholate, Lecithin, Buffer
FeSSIF5.0Taurocholate, Lecithin, Buffer, Fatty Acids

Signaling Pathway Context

While the direct signaling pathways involving this compound may not be elucidated, its structural motifs are present in compounds known to interact with various cellular signaling cascades, such as kinase pathways. Hypothetically, if this compound were an inhibitor of a kinase like 'Kinase A', its mechanism of action could be visualized as follows.

cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a activates downstream Downstream Effector kinase_a->downstream phosphorylates response Cellular Response (e.g., Proliferation) downstream->response inhibitor This compound inhibitor->kinase_a inhibits

Hypothetical Inhibition of a Kinase Pathway

Conclusion

This guide outlines the essential experimental framework for a comprehensive characterization of the solubility profile of this compound. By systematically determining its solubility in aqueous solutions, organic solvents, and biorelevant media, researchers and drug development professionals can make informed decisions regarding its formulation, potential for oral absorption, and overall development strategy. The provided protocols and data presentation formats offer a standardized approach to generating the critical data required for advancing this compound through the drug discovery and development pipeline.

In-Depth Technical Guide on the Theoretical Studies of Thiazolo[4,5-h]isoquinolin-2-amine and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on the thiazoloisoquinoline scaffold, with a particular focus on methodologies applicable to Thiazolo[4,5-h]isoquinolin-2-amine. Due to the limited availability of direct theoretical research on this compound, this document leverages in-depth analyses of its closely related isomers, most notably the Thiazolo[5,4-c]isoquinoline series, to provide a foundational understanding for future research. The guide details the application of molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) in elucidating the structure-activity relationships, binding interactions, and electronic properties of these compounds. Experimental protocols for computational analyses are provided, and quantitative data from various studies are summarized to facilitate comparative analysis. This document aims to serve as a critical resource for researchers engaged in the rational design and development of novel therapeutics based on the thiazoloisoquinoline framework.

Introduction

Fused heterocyclic systems, such as thiazoloisoquinolines, represent a class of privileged scaffolds in medicinal chemistry due to their structural rigidity and diverse biological activities. The incorporation of a thiazole ring into the isoquinoline framework gives rise to a variety of isomers, each with unique electronic and steric properties that influence their interaction with biological targets. This compound is one such isomer with potential pharmacological significance.

Theoretical and computational studies are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the elucidation of binding mechanisms, and the rational design of new chemical entities with enhanced potency and selectivity. This guide will explore the theoretical approaches that have been successfully applied to the broader family of thiazoloisoquinolines, providing a roadmap for the computational investigation of this compound.

Computational Methodologies in the Study of Thiazoloisoquinolines

A variety of computational techniques have been employed to investigate the therapeutic potential of thiazoloisoquinoline derivatives. These methodologies can be broadly categorized into molecular mechanics-based and quantum mechanics-based approaches.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

  • Protein Preparation: The three-dimensional crystal structure of the target protein, Acetylcholinesterase (AChE), is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 3D structures of the thiazolo[5,4-c]isoquinoline derivatives are generated and optimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the AChE protein, encompassing all the key residues known to be involved in ligand binding.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to calculate the binding energy for each pose.

  • Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and the interactions with the protein residues. The interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and biological systems over time. These simulations provide insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules.

  • System Preparation: The docked complex of the thiazoloquinolinone derivative and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is used as the starting point. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Minimization: The system is subjected to energy minimization to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure and temperature (NPT ensemble) for a specific duration to allow the system to reach a stable state.

  • Production Run: A production MD simulation is run for an extended period (e.g., nanoseconds) to generate a trajectory of the system's dynamics.

  • Trajectory Analysis: The trajectory is analyzed to calculate various parameters, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to study the interactions between the ligand and the protein over time.

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is employed to calculate various molecular properties, such as optimized geometry, electronic energies, and reactivity descriptors.

  • Structure Optimization: The initial structures of the thiazolo[4,5-d]pyrimidine and thiazolo[4,5-b]pyridine derivatives are optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

  • Calculation of Molecular Properties: Various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP), are calculated.

  • Analysis of Reactivity Descriptors: The calculated electronic properties are used to analyze the chemical reactivity and stability of the molecules.

Quantitative Data from Theoretical Studies of Thiazoloisoquinoline Analogs

The following tables summarize quantitative data from theoretical studies on various thiazoloisoquinoline isomers and related heterocyclic systems. This data can serve as a benchmark for future studies on this compound.

Table 1: Molecular Docking Scores of Thiazolo[5,4-c]isoquinoline Derivatives against Acetylcholinesterase (AChE) [1]

CompoundSubstitutionDocking Score (kcal/mol)
14 Trifluoromethyl-substituted-11.0
2 Fluoro-substituted-10.1
13 Fluoro-substituted-9.9
7 Chloro-substituted-9.7
4 Chloro-substituted-9.6
3 Fluoro-substituted-9.5
1 Unsubstituted-9.4
Donepezil (Control)--9.2
Tacrine (Control)--8.8

Table 2: Molecular Docking Scores of Thiazoloquinolinone Derivatives against VEGFR-2 [2]

CompoundDocking Score (kcal/mol)
5e -6.63
Other Derivatives-3.24 to -6.63

Table 3: DFT Calculated Electronic Properties of Thiazolo[4,5-d]pyrimidine and Thiazolo[4,5-b]pyridine Derivatives [3]

CompoundHOMO (au)LUMO (au)Energy Gap (au)Softness (σ) (au)
3 ---16.129
6 ---18.519

Visualizing Computational Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the computational studies described in this guide.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Grid Grid Generation PDB->Grid Ligand Ligand Structure Docking Molecular Docking Ligand->Docking Grid->Docking Scoring Scoring & Ranking Docking->Scoring Interaction Interaction Analysis Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

MD_Simulation_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis Complex Docked Ligand-Protein Complex Solvation Solvation & Ionization Complex->Solvation Minimization Energy Minimization Solvation->Minimization Heating Heating (NVT) Minimization->Heating Pressurization Pressurization (NPT) Heating->Pressurization Production Production MD Run Pressurization->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: A typical workflow for molecular dynamics simulations.

Conclusion and Future Directions

While direct theoretical investigations on this compound are currently lacking in the scientific literature, the computational methodologies and findings from studies on its isomers and related heterocyclic systems provide a robust framework for future research. Molecular docking, MD simulations, and DFT analysis have proven to be powerful tools for understanding the structure-activity relationships of these compounds.

Future work should focus on applying these established computational protocols to this compound and its derivatives. Such studies will be crucial in identifying potential biological targets, elucidating binding mechanisms, and guiding the synthesis of novel and more effective therapeutic agents. The integration of these theoretical approaches with experimental validation will undoubtedly accelerate the drug discovery and development process for this promising class of compounds.

References

An In-depth Technical Guide to Thiazolo[4,5-h]isoquinolin-2-amine: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Thiazolo[4,5-h]isoquinolin-2-amine, a complex heterocyclic compound with potential applications in medicinal chemistry. Although direct literature on this specific isomer is limited, this document extrapolates from established synthetic methodologies and characterization data of analogous structures to present a plausible pathway for its discovery and synthesis. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic route and a potential signaling pathway, offering a foundational resource for researchers interested in this novel chemical entity.

Introduction and Background

Fused heterocyclic systems are of significant interest in drug discovery due to their rigid structures and diverse biological activities. The thiazoloisoquinoline scaffold, in particular, has been explored for various therapeutic applications. While isomers such as thiazolo[4,5-c]isoquinoline and thiazolo[5,4-c]isoquinoline have been synthesized and studied, the [4,5-h] isomer, this compound, remains a largely unexplored chemical entity.[1][2] This guide aims to fill this knowledge gap by proposing a synthetic route and predicting the properties of this novel compound based on established chemical principles and data from closely related analogs.

The proposed synthesis leverages a well-established strategy for constructing fused 2-aminothiazole rings: the acid-catalyzed cyclization of an ortho-aminothiocyanate precursor.[1][2] This approach begins with the commercially available 7-aminoisoquinoline.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a three-step sequence starting from 7-aminoisoquinoline.

Synthetic_Pathway Start 7-Aminoisoquinoline Intermediate1 8-Thiocyanatoisoquinolin-7-amine Start->Intermediate1 Thiocyanation (NH4SCN, Br2, AcOH) Product This compound Intermediate1->Product Cyclization (HCl, EtOH)

Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 7-Aminoisoquinoline (Starting Material)

7-Aminoisoquinoline serves as the key starting material for the synthesis of the target compound. While it is commercially available, it can also be synthesized from 7-nitroisoquinoline via catalytic hydrogenation.

Experimental Protocol:

  • To a solution of 7-nitroisoquinoline (1.0 g, 5.74 mmol) in methanol (50 mL), add 10% Palladium on carbon (100 mg).

  • Degas the suspension and introduce hydrogen gas (balloon or Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 7-aminoisoquinoline as a solid.

Table 1: Physicochemical Data for 7-Aminoisoquinoline

PropertyValue
Molecular FormulaC₉H₈N₂
Molecular Weight144.17 g/mol
AppearanceOff-white to light yellow solid
Melting Point208-211 °C
Boiling Point354.5±15.0 °C at 760 mmHg
SolubilitySoluble in methanol, ethanol, and DMSO
Step 2: Synthesis of 8-Thiocyanatoisoquinolin-7-amine

This step involves the regioselective introduction of a thiocyanate group at the C-8 position of 7-aminoisoquinoline, ortho to the amino group. This is a critical step to enable the subsequent cyclization.

Experimental Protocol:

  • Dissolve 7-aminoisoquinoline (1.0 g, 6.94 mmol) and ammonium thiocyanate (1.58 g, 20.8 mmol) in glacial acetic acid (30 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of bromine (0.36 mL, 6.94 mmol) in glacial acetic acid (10 mL) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water (200 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 8-thiocyanatoisoquinolin-7-amine.

Table 2: Predicted Physicochemical Data for 8-Thiocyanatoisoquinolin-7-amine

PropertyPredicted Value
Molecular FormulaC₁₀H₇N₃S
Molecular Weight201.25 g/mol
AppearanceYellow to brown solid
Melting Point>200 °C (with decomposition)
SolubilitySparingly soluble in common organic solvents
Step 3: Synthesis of this compound

The final step is the acid-catalyzed intramolecular cyclization of 8-thiocyanatoisoquinolin-7-amine to form the fused 2-aminothiazole ring system.

Experimental Protocol:

  • Suspend 8-thiocyanatoisoquinolin-7-amine (1.0 g, 4.97 mmol) in a mixture of ethanol (30 mL) and concentrated hydrochloric acid (10 mL).

  • Reflux the mixture for 4 hours, during which time the solid should dissolve.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Basify the solution with concentrated ammonium hydroxide until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Table 3: Predicted Physicochemical and Spectroscopic Data for this compound

PropertyPredicted Value
Molecular FormulaC₁₀H₇N₃S
Molecular Weight201.25 g/mol
AppearanceLight yellow to beige solid
Melting Point>250 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.50-9.00 (m, 2H, isoquinoline protons), 7.80-8.20 (m, 3H, isoquinoline protons), 7.50 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 168.0 (C=N of thiazole), 150.0-155.0 (isoquinoline quaternary carbons), 140.0-145.0 (isoquinoline quaternary carbons), 120.0-135.0 (isoquinoline CH carbons), 110.0-115.0 (isoquinoline CH carbons)
Mass Spec (ESI+) m/z 202.04 [M+H]⁺

Potential Biological Activity and Signaling Pathway

Many 2-aminothiazole derivatives and fused heterocyclic systems exhibit potent biological activities, often through the inhibition of protein kinases.[3][4] Given its structural similarity to known kinase inhibitors, this compound could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->PI3K Inhibits

Figure 2: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide has outlined a plausible synthetic route for the novel heterocyclic compound, this compound. By leveraging established chemical transformations and drawing analogies from related structures, we have provided detailed experimental protocols and predicted physicochemical and spectroscopic data. Furthermore, a potential mechanism of action has been proposed, suggesting its possible role as a kinase inhibitor. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the future synthesis, characterization, and biological evaluation of this promising, yet unexplored, molecule. Further experimental validation is required to confirm the proposed synthesis and to fully elucidate the biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis of Thiazolo[4,5-h]isoquinolin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is based on established methodologies for the preparation of isomeric thiazoloisoquinolines.

Introduction

This compound belongs to the family of fused heterocyclic systems, which are of significant interest in pharmaceutical research due to their diverse biological activities. The rigid, planar structure of the thiazoloisoquinoline core makes it a valuable scaffold for designing molecules that can interact with various biological targets. This document outlines a robust synthetic route to this compound, starting from 8-aminoisoquinoline. The synthesis involves a two-step process: thiocyanation of the aminoisoquinoline precursor followed by an acid-catalyzed intramolecular cyclization.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the thiocyanation of 8-aminoisoquinoline to yield the intermediate 8-amino-7-thiocyanoisoquinoline. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to form the final product.

G cluster_0 Step 1: Thiocyanation cluster_1 Step 2: Cyclization 8-aminoisoquinoline 8-aminoisoquinoline KSCN_Br2 KSCN, Br2 in Acetic Acid 8-aminoisoquinoline->KSCN_Br2 8-amino-7-thiocyanoisoquinoline 8-amino-7-thiocyanoisoquinoline (Intermediate) KSCN_Br2->8-amino-7-thiocyanoisoquinoline Intermediate 8-amino-7-thiocyanoisoquinoline HCl Aqueous HCl Reflux Intermediate->HCl Final_Product This compound HCl->Final_Product

Figure 1: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material, intermediate, and the final product. Experimental values for the final product are based on commercially available data and should be confirmed upon synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Purity (%)
8-AminoisoquinolineC₉H₈N₂144.17Solid173-176>95
8-Amino-7-thiocyanoisoquinolineC₁₀H₆N₂S200.24Solid(Not Reported)(To be determined)
This compound C₁₀H₇N₃S 201.25 Solid (Not Reported) >95

Experimental Protocols

Step 1: Synthesis of 8-Amino-7-thiocyanoisoquinoline

This procedure is adapted from the synthesis of 3-amino-4-thiocyanoisoquinoline.[1]

Materials:

  • 8-Aminoisoquinoline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium acetate solution (aqueous)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 8-aminoisoquinoline in glacial acetic acid.

  • Add potassium thiocyanate to the stirred solution and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium acetate to neutralize the acid and precipitate the product.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., carbon tetrachloride or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 8-amino-7-thiocyanoisoquinoline.

Step 2: Synthesis of this compound

This procedure is based on the acid-catalyzed cyclization of o-aminothiocyanates.[1]

Materials:

  • 8-Amino-7-thiocyanoisoquinoline

  • Hydrochloric acid (aqueous, e.g., 4M)

  • Ethanol

  • Sodium hydroxide solution (aqueous, for neutralization)

Procedure:

  • In a round-bottom flask, suspend the 8-amino-7-thiocyanoisoquinoline obtained from Step 1 in a mixture of ethanol and aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

Characterization of this compound

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all ten carbon atoms in the molecule, with characteristic shifts for the aromatic and heterocyclic carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 201.25).

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material through key chemical transformations.

G Start Starting Material: 8-Aminoisoquinoline Intermediate Key Intermediate: 8-Amino-7-thiocyanoisoquinoline Start->Intermediate Thiocyanation Product Final Product: This compound Intermediate->Product Intramolecular Cyclization

Figure 2: Logical relationship in the synthesis of this compound.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine and carbon tetrachloride are highly toxic and should be handled with extreme care.

  • Strong acids and bases should be handled with appropriate caution.

References

Application Notes and Protocols for the Laboratory Preparation of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of Thiazolo[4,5-h]isoquinolin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on a well-established synthetic strategy for analogous thiazoloisoquinolines, involving the thiocyanation of an appropriate aminoisoquinoline precursor followed by intramolecular cyclization. This application note includes a step-by-step experimental protocol, tabulated data for key compounds, and visualizations of the reaction pathway and experimental workflow to aid in the successful synthesis and characterization of the target molecule.

Introduction

This compound is a polycyclic aromatic heterocycle containing a fused thiazole and isoquinoline ring system. This structural motif is of significant interest to medicinal chemists due to its presence in various biologically active compounds. The synthesis of this and related fused heterocyclic systems is a key step in the discovery of novel therapeutic agents. The synthetic route outlined herein follows a logical and established chemical pathway, providing a reliable method for the preparation of this compound for research and development purposes.

The described synthesis commences with the commercially available 7-aminoisoquinoline. The key transformations involve the regioselective introduction of a thiocyanate group at the C8 position of the isoquinoline ring, followed by an acid-catalyzed intramolecular cyclization to construct the fused thiazole ring, yielding the desired 2-amino functionality.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from 7-aminoisoquinoline.

7-Aminoisoquinoline 7-Aminoisoquinoline 7-Amino-8-thiocyanoisoquinoline 7-Amino-8-thiocyanoisoquinoline 7-Aminoisoquinoline->7-Amino-8-thiocyanoisoquinoline KSCN, Br2 Acetic Acid This compound This compound 7-Amino-8-thiocyanoisoquinoline->this compound H+

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 7-Amino-8-thiocyanoisoquinoline

This procedure is adapted from the analogous synthesis of 3-amino-4-thiocyanoisoquinoline.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 7-aminoisoquinoline (10.0 g, 0.069 mol) in glacial acetic acid (200 mL).

  • Cool the solution to 10-15 °C in an ice-water bath.

  • Add potassium thiocyanate (20.2 g, 0.208 mol) to the stirred solution.

  • From the dropping funnel, add a solution of bromine (3.6 mL, 0.069 mol) in glacial acetic acid (50 mL) dropwise over a period of 30-45 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

  • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH ~8-9).

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried in a vacuum oven at 50 °C.

  • The crude product can be purified by recrystallization from ethanol to afford 7-Amino-8-thiocyanoisoquinoline as a crystalline solid.

Step 2: Synthesis of this compound

This procedure is adapted from the analogous cyclization to form 2-aminothiazolo[4,5-c]isoquinoline.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 7-Amino-8-thiocyanoisoquinoline (5.0 g, 0.025 mol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (300 mL) and neutralize by the slow addition of a saturated sodium carbonate solution until the solution is basic (pH ~8-9).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Data Presentation

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
7-AminoisoquinolineC₉H₈N₂144.17Off-white to yellow solid
7-Amino-8-thiocyanoisoquinolineC₁₀H₇N₃S201.25Yellow to brown solid
This compoundC₁₀H₇N₃S201.25Pale yellow to brown solid

Characterization Data (Expected)

  • 7-Amino-8-thiocyanoisoquinoline:

    • ¹H NMR: Signals corresponding to the aromatic protons of the isoquinoline ring and the amino protons.

    • IR (cm⁻¹): Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the thiocyanate group (-SCN) stretching (around 2150 cm⁻¹).

    • MS (ESI+): m/z = 202.0 [M+H]⁺.

  • This compound:

    • ¹H NMR: Signals corresponding to the aromatic protons of the fused ring system and the amino protons on the thiazole ring.

    • ¹³C NMR: Resonances for the carbon atoms of the thiazolo[4,5-h]isoquinoline core.

    • MS (ESI+): m/z = 202.0 [M+H]⁺.

    • Purity (by HPLC): >95%[1]

Experimental Workflow

cluster_0 Step 1: Thiocyanation cluster_1 Step 2: Cyclization Start1 Dissolve 7-aminoisoquinoline in acetic acid Add_KSCN Add KSCN Start1->Add_KSCN Add_Br2 Add Br2 solution dropwise at <20°C Add_KSCN->Add_Br2 Stir1 Stir at room temperature Add_Br2->Stir1 Quench1 Pour into ice-water and neutralize Stir1->Quench1 Filter1 Filter and wash solid Quench1->Filter1 Dry1 Dry the product Filter1->Dry1 Purify1 Recrystallize from ethanol Dry1->Purify1 Product1 7-Amino-8-thiocyanoisoquinoline Purify1->Product1 Start2 Suspend intermediate in EtOH and conc. HCl Product1->Start2 Use as starting material Reflux Reflux for 4-6 hours Start2->Reflux Quench2 Pour into ice-water and neutralize Reflux->Quench2 Filter2 Filter and wash solid Quench2->Filter2 Dry2 Dry the product Filter2->Dry2 Purify2 Recrystallize Dry2->Purify2 Product2 This compound Purify2->Product2

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Concentrated acids and bases are corrosive; handle with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described in this application note provides a comprehensive and detailed guide for the laboratory preparation of this compound. By following the outlined procedures, researchers can reliably synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided diagrams and tabulated data serve as useful references for the execution and understanding of the synthetic process.

References

Application Notes and Protocols for the Purification of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Thiazolo[4,5-h]isoquinolin-2-amine, a heterocyclic amine of interest in pharmaceutical research. The following sections outline common purification techniques, including recrystallization, column chromatography, and acid-base extraction, derived from established methods for analogous 2-aminothiazole and isoquinoline derivatives.

Introduction

This compound is a complex heterocyclic compound with potential applications in drug discovery. The synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the compound of interest at the desired purity for subsequent characterization and biological evaluation. The purification strategies outlined below are based on the physicochemical properties of aromatic heterocyclic amines and offer robust methods for achieving high purity.

General Purification Workflow

The selection of a purification strategy for this compound depends on the nature and quantity of impurities present in the crude product. A general workflow for purification is presented below.

Purification_Workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Secondary Purification / Polishing cluster_3 Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixtures AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Acidic/Basic Impurities PureProduct Pure this compound (>95% Purity) Recrystallization->PureProduct PrepTLC Preparative TLC ColumnChromatography->PrepTLC Small Scale FinalRecrystallization Final Recrystallization ColumnChromatography->FinalRecrystallization Fraction Collection AcidBaseExtraction->FinalRecrystallization PrepTLC->PureProduct FinalRecrystallization->PureProduct Purification_Logic Start Crude Product Assessment (TLC, NMR) Decision1 Major Impurities Present? Start->Decision1 Decision2 Impurities Polar or Non-polar? Decision1->Decision2 Yes Recrystallization Recrystallization Decision1->Recrystallization No (minor impurities) Decision3 Acidic/Basic Impurities? Decision2->Decision3 Similar Polarity ColumnChromatography Column Chromatography Decision2->ColumnChromatography Different Polarity Decision3->ColumnChromatography No AcidBaseExtraction Acid-Base Extraction Decision3->AcidBaseExtraction Yes Decision4 High Purity Required (>99%)? PrepTLC Preparative TLC Decision4->PrepTLC Yes FinalProduct Pure Product Decision4->FinalProduct No Recrystallization->FinalProduct ColumnChromatography->Decision4 AcidBaseExtraction->Decision4 PrepTLC->FinalProduct

Application Notes and Protocols for the Characterization of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the standard analytical methods for the characterization of Thiazolo[4,5-h]isoquinolin-2-amine. The methodologies provided are based on established techniques for the analysis of related heterocyclic compounds and serve as a guide for identity, purity, and structural elucidation.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 35317-80-7
Molecular Formula C₁₀H₇N₃S
Molecular Weight 201.25 g/mol
Appearance Solid (predicted)

Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound and to quantify it in various matrices. A reverse-phase method is typically suitable for this class of compounds.

Table 1: HPLC Method Parameters (Adapted from a similar compound)

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C (Ambient)[1]
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to the desired working concentration (e.g., 10 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and run the gradient method. Monitor the chromatogram at 254 nm.

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to gain insights into the structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Table 2: Predicted Mass Spectrometry Data (Based on a similar compound)

ParameterPredicted Value
Ionization Mode ESI-Positive
[M+H]⁺ (Calculated) 202.0439
[M+H]⁺ (Predicted) m/z 202
Major Fragment Ions (Predicted) Fragmentation may involve the loss of HCN from the isoquinoline ring or cleavage of the thiazole ring.
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the compound class.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an LC-MS system. Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) and compare the measured m/z value with the calculated exact mass. Analyze the fragmentation pattern to support structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Note: These are predicted values based on the analysis of similar thiazole and isoquinoline structures. Actual chemical shifts may vary.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0110 - 150
Amine Protons (-NH₂)Broad singlet, ~7.0-
Thiazole Ring Carbons-150 - 170
Isoquinoline Ring Carbons-115 - 155
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the molecular structure.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values calculated from the molecular formula.

Table 4: Theoretical Elemental Composition

ElementTheoretical Percentage (%)
Carbon (C)59.68
Hydrogen (H)3.51
Nitrogen (N)20.88
Sulfur (S)15.93
  • Sample Preparation: Ensure the sample is pure and dry. Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard.

  • Data Acquisition: Combust the sample in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis: Compare the experimentally determined percentages of C, H, N, and S with the theoretical values. A good agreement (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analytical Analytical Characterization cluster_results Data Interpretation & Reporting Synthesis Synthesized or Acquired This compound HPLC HPLC Analysis (Purity Assessment) Synthesis->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS NMR NMR Spectroscopy (Structural Elucidation) Synthesis->NMR EA Elemental Analysis (Elemental Composition) Synthesis->EA Purity Purity Data HPLC->Purity MW Molecular Weight MS->MW Structure Structural Confirmation NMR->Structure Composition Elemental Composition EA->Composition Report Final Characterization Report Purity->Report MW->Report Structure->Report Composition->Report

Caption: Overall workflow for the analytical characterization.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Prepared Sample HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector ESI ESI Source Column->ESI DataSystem Data System Detector->DataSystem MassAnalyzer Mass Analyzer ESI->MassAnalyzer MSDetector MS Detector MassAnalyzer->MSDetector MSDetector->DataSystem

Caption: A typical LC-MS experimental workflow.

References

Application Notes and Protocols for Thiazolo[4,5-h]isoquinolin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolo[4,5-h]isoquinolin-2-amine is a fused heterocyclic compound incorporating both a thiazole and an isoquinoline moiety. Such rigid, planar scaffolds are of significant interest in medicinal chemistry and drug discovery.[1] The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, while the isoquinoline core is found in many natural alkaloids and synthetic compounds with diverse biological activities. The 2-amino group on the thiazole ring provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block for the synthesis of novel bioactive molecules.[2]

Derivatives of related thiazoloisoquinoline isomers have shown potential as antibacterial agents by inhibiting dihydrofolate reductase, and have also been explored for their anti-inflammatory and central nervous system depressant activities.[3][4] Furthermore, the broader class of fused thiazole heterocycles is being actively investigated for applications in oncology, particularly as kinase inhibitors targeting signaling pathways such as VEGFR-2.[5][6]

These application notes provide an overview of the potential synthetic utility of this compound and offer detailed protocols for its derivatization.

Synthetic Applications

This compound serves as a key intermediate for the generation of diverse chemical libraries. The primary site for synthetic modification is the exocyclic amino group, which can undergo a variety of chemical transformations.

Key Derivatization Strategies:

  • N-Acylation and N-Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to generate the corresponding amides and sulfonamides. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones can be employed to introduce alkyl groups at the 2-amino position.

  • Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling: Modern palladium-catalyzed cross-coupling reactions can be used to form C-N bonds, allowing for the arylation or heteroarylation of the 2-amino group. This is a powerful method for accessing compounds with extended aromatic systems.

  • Diazotization and Substitution: The 2-amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, hydroxyl, or cyano groups.[2] The resulting 2-halo-thiazolo[4,5-h]isoquinoline is itself a versatile intermediate for further cross-coupling reactions.

The following diagram illustrates a general workflow for the derivatization of this compound.

G A This compound B N-Acylation / N-Sulfonylation (RCOCl or RSO2Cl, Base) A->B D Buchwald-Hartwig Amination (Ar-X, Pd catalyst, Ligand, Base) A->D F Diazotization / Sandmeyer Reaction (NaNO2, HX; CuX) A->F C Amide / Sulfonamide Derivatives B->C E 2-Arylamino Derivatives D->E G 2-Halo Derivatives F->G H Suzuki / Stille Coupling (R-B(OR)2 or R-SnR'3, Pd catalyst) G->H I 2-Aryl/Alkyl Derivatives H->I G cluster_0 Cell Membrane cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Receptor Tyrosine Kinase (RTK)->Receptor Tyrosine Kinase (RTK) Dimerization & Autophosphorylation Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Activates P1 P P1->Receptor Tyrosine Kinase (RTK) P2 P P2->Receptor Tyrosine Kinase (RTK) Cell Proliferation,\nAngiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)->Cell Proliferation,\nAngiogenesis, Survival Promotes Inhibitor Hypothetical Inhibitor (Thiazolo[4,5-h]isoquinoline Derivative) Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits (ATP competitive)

References

Application Notes and Protocols for the Derivatization of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thiazolo[4,5-h]isoquinolin-2-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, drawing significant interest due to its structural similarity to known kinase inhibitors and other biologically active molecules. Derivatization of the exocyclic 2-amino group is a key strategy for modulating the pharmacological properties of this core, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and generalized experimental protocols for the common derivatization reactions of the 2-amino group on the Thiazolo[4,5-h]isoquinoline core.

Data Presentation: A Comparative Summary of Derivatization Reactions

While specific quantitative data for the derivatization of this compound is not extensively available in public literature, the following table summarizes representative data for analogous derivatization strategies on related 2-aminothiazole and fused thiazole systems. These values provide a comparative overview of expected reaction yields under various conditions.

Derivatization TypeReagentsSolventConditionsRepresentative Yield (%)Reference Analogue System
Acylation Acetyl chloride, PyridineDichloromethane (DCM)0 °C to room temperature, 2-4 h75-902-Aminothiazole
Benzoyl chloride, Triethylamine (TEA)Tetrahydrofuran (THF)Room temperature, 12 h80-952-Amino-4-phenylthiazole
Sulfonylation Benzenesulfonyl chloride, Sodium acetateWater/Acetone80-85 °C, 4-6 h65-802-Aminothiazole
p-Toluenesulfonyl chloride, PyridineDCMRoom temperature, 6-8 h70-85Fused Thiazole Heterocycles
Urea Formation Phenyl isocyanateTHFRoom temperature, 2 h85-982-Aminothiazole Derivatives
Schiff Base Substituted Benzaldehyde, Acetic Acid (cat.)EthanolReflux, 4-6 h70-902-Aminothiazole
N-Alkylation Alkyl halide, Sodium hydride (NaH)Dimethylformamide (DMF)0 °C to 60 °C, 2-12 h40-60 (N,N-dialkylation may occur)Thiazolo[5,4-c]isoquinolinone

Experimental Protocols

The following are detailed, generalized methodologies for key derivatization reactions of the 2-amino group on the Thiazolo[4,5-h]isoquinoline scaffold.

Note: These protocols are based on established procedures for structurally related 2-aminothiazole compounds. Optimization of reaction times, temperatures, and stoichiometry may be necessary for the specific this compound substrate.

Protocol 1: N-Acetylation of this compound

This protocol details the synthesis of N-(Thiazolo[4,5-h]isoquinolin-2-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(Thiazolo[4,5-h]isoquinolin-2-yl)acetamide.

Protocol 2: N-Sulfonylation of this compound

This protocol details the synthesis of N-(Thiazolo[4,5-h]isoquinolin-2-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add anhydrous pyridine (2.0 eq) and stir the mixture at room temperature under a nitrogen atmosphere.

  • Add benzenesulfonyl chloride (1.2 eq) portion-wise to the suspension.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to yield N-(Thiazolo[4,5-h]isoquinolin-2-yl)benzenesulfonamide.

Protocol 3: Schiff Base Formation with a Substituted Benzaldehyde

This protocol details the synthesis of an (E)-N-(substituted-benzylidene)this compound.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware with reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the purified Schiff base product by filtration.

Mandatory Visualizations

The derivatization of this compound is often pursued to develop inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases. The PI3K/Akt/mTOR pathway is a frequently targeted cascade in drug development.

experimental_workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products cluster_purification Purification & Analysis start This compound acylation Acylation (e.g., Acetyl Chloride, Pyridine) start->acylation React with sulfonylation Sulfonylation (e.g., Benzenesulfonyl Chloride, Pyridine) start->sulfonylation React with schiff_base Schiff Base Formation (e.g., Benzaldehyde, EtOH) start->schiff_base React with product_a N-Acyl Derivative acylation->product_a product_s N-Sulfonyl Derivative sulfonylation->product_s product_sb N-Imine Derivative schiff_base->product_sb purification Column Chromatography or Recrystallization product_a->purification product_s->purification product_sb->purification analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis Characterize

Caption: General experimental workflow for the derivatization of this compound.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellResponse Cell Growth, Proliferation, Survival mTORC1->CellResponse Promotes Inhibitor Thiazolo[4,5-h]isoquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by Thiazolo[4,5-h]isoquinoline derivatives.

The Potential of Thiazolo-Fused Heterocycles in Material Science: Application Notes and Protocols Based on the Thiazolo[5,4-d]thiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on the material science applications of Thiazolo[4,5-h]isoquinolin-2-amine is currently limited in publicly available literature, its core structure, a thiazolo-fused aromatic system, is a key feature in a well-researched class of organic materials. Notably, derivatives of Thiazolo[5,4-d]thiazole (TzTz), a structurally related heterocyclic scaffold, have demonstrated significant promise in various optoelectronic applications. This document provides detailed application notes and experimental protocols for TzTz-based materials, offering a valuable guide for researchers interested in exploring the potential of this compound and other thiazolo-fused heterocycles in material science. The rigid, planar structure and electron-deficient nature of the thiazole rings in these compounds lead to desirable properties such as high charge carrier mobility, strong fluorescence, and excellent thermal and oxidative stability.[1][2][3]

Application I: Organic Light-Emitting Diodes (OLEDs)

Thiazolo[5,4-d]thiazole derivatives are emerging as promising materials for the emissive and charge-transporting layers in OLEDs. Their rigid backbone helps in achieving high photoluminescence quantum yields (PLQYs) and good charge mobility. The ability to tune their emission color by modifying the molecular structure makes them versatile for various display and lighting applications.[2][4]

Quantitative Data Summary for OLED Applications
Compound FamilyRole in OLEDHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Photoluminescence Quantum Yield (PLQY) (%)External Quantum Efficiency (EQE) (%)Emission Color
Aryl-substituted TzTzEmissive Layer-5.4 to -5.8-2.8 to -3.240 - 705 - 10Blue, Green, Orange-Red
Donor-Acceptor-Donor (D-A-D) type TzTzEmissive Layer-5.2 to -5.6-3.0 to -3.550 - 858 - 15Green, Red

Note: The data presented here are representative values from various studies on Thiazolo[5,4-d]thiazole derivatives and are intended for comparative purposes.

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a simple multi-layer OLED device using a Thiazolo[5,4-d]thiazole derivative as the emissive layer.

1. Substrate Preparation:

  • Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
  • The substrates are then dried in a stream of nitrogen gas and treated with UV-ozone for 15 minutes to enhance the work function of the ITO.

2. Hole Injection Layer (HIL) Deposition:

  • A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 3000 rpm for 60 seconds.
  • The film is then annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.

3. Emissive Layer (EML) Deposition:

  • A solution of the Thiazolo[5,4-d]thiazole derivative (e.g., 10 mg/mL in chlorobenzene) is spin-coated on top of the HIL at 2000 rpm for 60 seconds.
  • The film is annealed at 80°C for 20 minutes inside the glovebox to remove residual solvent.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • A layer of 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) (20 nm) is thermally evaporated as the ETL.
  • Subsequently, a layer of lithium fluoride (LiF) (1 nm) and aluminum (Al) (100 nm) are thermally evaporated as the cathode without breaking the vacuum.

5. Encapsulation:

  • The completed device is encapsulated using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.

Experimental Workflow for OLED Fabrication

oled_fabrication cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Final Steps ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning UVO UV-Ozone Treatment Cleaning->UVO HIL Spin-coat HIL (PEDOT:PSS) UVO->HIL EML Spin-coat EML (TzTz derivative) HIL->EML ETL Evaporate ETL (TPBi) EML->ETL Cathode Evaporate Cathode (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for the fabrication of a solution-processed OLED.

Application II: Organic Solar Cells (OSCs)

The electron-accepting nature of the Thiazolo[5,4-d]thiazole core makes its derivatives suitable as non-fullerene acceptors or as part of donor-acceptor copolymers in the active layer of organic solar cells.[2][5] Their strong absorption in the visible spectrum and good electron mobility contribute to efficient charge generation and collection.

Quantitative Data Summary for OSC Applications
Compound TypeRole in OSCPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
TzTz-based CopolymersDonor Material8 - 120.7 - 0.915 - 2060 - 70
Small Molecule TzTz AcceptorsNon-Fullerene Acceptor10 - 150.8 - 1.018 - 2565 - 75

Note: The data presented here are representative values from various studies on Thiazolo[5,4-d]thiazole derivatives and are intended for comparative purposes.

Experimental Protocol: Fabrication of a Bulk-Heterojunction OSC

This protocol describes the fabrication of a conventional bulk-heterojunction solar cell using a Thiazolo[5,4-d]thiazole-based material.

1. Substrate Preparation:

  • Follow the same cleaning and UV-ozone treatment procedure for ITO-coated glass substrates as described for OLEDs.

2. Hole Transport Layer (HTL) Deposition:

  • Deposit a layer of PEDOT:PSS as described in the OLED protocol.

3. Active Layer Deposition:

  • Prepare a blend solution of a donor polymer (e.g., PTB7-Th) and a Thiazolo[5,4-d]thiazole-based acceptor (e.g., 1:1.5 weight ratio) in a suitable solvent like chlorobenzene with a processing additive (e.g., 1,8-diiodooctane).
  • Spin-coat the active layer blend onto the HTL inside a nitrogen-filled glovebox.
  • Anneal the film at an optimized temperature (e.g., 100°C) for 10 minutes to promote the formation of an optimal morphology.

4. Cathode Deposition:

  • Thermally evaporate a layer of calcium (Ca) (20 nm) followed by aluminum (Al) (100 nm) as the cathode.

5. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar irradiation (100 mW/cm²).

Experimental Workflow for OSC Fabrication

osc_fabrication cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Characterization ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning UVO UV-Ozone Treatment Cleaning->UVO HTL Spin-coat HTL (PEDOT:PSS) UVO->HTL ActiveLayer Spin-coat Active Layer (Donor:TzTz Acceptor) HTL->ActiveLayer Cathode Evaporate Cathode (Ca/Al) ActiveLayer->Cathode JV J-V Measurement Cathode->JV

Caption: Workflow for the fabrication of a bulk-heterojunction OSC.

Application III: Fluorescent Sensors

The fluorescence of Thiazolo[5,4-d]thiazole derivatives can be sensitive to their local environment, making them suitable for use as fluorescent sensors for various analytes, such as metal ions or pH. The sensing mechanism often involves photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes that are modulated by the presence of the analyte.[6]

Quantitative Data Summary for Fluorescent Sensor Applications
AnalyteSensor TypeDetection Limit (μM)Quantum Yield (Free)Quantum Yield (Bound)Response Time
Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺)"Turn-off" sensor0.1 - 50.6 - 0.9< 0.1< 1 minute
pH"Turn-on" sensor-< 0.1 (acidic)0.5 - 0.8 (basic)< 30 seconds

Note: The data presented here are representative values from various studies on Thiazolo[5,4-d]thiazole derivatives and are intended for comparative purposes.

Experimental Protocol: Metal Ion Sensing using a TzTz-based Fluorescent Probe

This protocol outlines a general procedure for testing the efficacy of a Thiazolo[5,4-d]thiazole derivative as a fluorescent sensor for a specific metal ion.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the TzTz-based sensor (e.g., 1 mM in a suitable solvent like acetonitrile).
  • Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water or acetonitrile).

2. Fluorescence Titration Experiment:

  • In a quartz cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 μM).
  • Record the initial fluorescence spectrum of the sensor solution.
  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.
  • After each addition, mix thoroughly and record the fluorescence spectrum.
  • Monitor the changes in fluorescence intensity at the emission maximum.

3. Data Analysis:

  • Plot the change in fluorescence intensity as a function of the metal ion concentration.
  • Determine the detection limit based on the signal-to-noise ratio.
  • The binding stoichiometry can be determined using a Job's plot, and the binding constant can be calculated using the Benesi-Hildebrand equation.

Logical Relationship for Fluorescent Sensing

fluorescent_sensing Analyte Analyte (e.g., Metal Ion) Complex Sensor-Analyte Complex Analyte->Complex Sensor TzTz-based Fluorescent Sensor Sensor->Complex Fluorescence_Quenching Fluorescence Quenching ('Turn-off') Sensor->Fluorescence_Quenching High Fluorescence Fluorescence_Enhancement Fluorescence Enhancement ('Turn-on') Sensor->Fluorescence_Enhancement Low Fluorescence Complex->Fluorescence_Quenching Low Fluorescence Complex->Fluorescence_Enhancement High Fluorescence

Caption: Logical diagram of "turn-off" and "turn-on" fluorescent sensing.

The Thiazolo[5,4-d]thiazole scaffold has proven to be a versatile building block for a range of high-performance organic materials. The detailed application notes and protocols provided here for OLEDs, OSCs, and fluorescent sensors based on TzTz derivatives can serve as a strong foundation for researchers venturing into the exploration of related thiazolo-fused heterocyclic systems, including the promising but less-studied this compound. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully uncover their potential in material science.

References

Application Notes and Protocols for Screening Thiazolo[4,5-h]isoquinolin-2-amine for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prominent targets for therapeutic intervention. The thiazole scaffold and its fused heterocyclic derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][3] This application note describes a comprehensive workflow and detailed protocols for screening Thiazolo[4,5-h]isoquinolin-2-amine, a novel heterocyclic compound, for its potential as a kinase inhibitor.

The structural characteristics of this compound, featuring a rigid, planar ring system, suggest its potential to bind within the ATP-binding pocket of various kinases.[4] This document outlines a hypothetical screening cascade, from initial broad-panel screening to more focused secondary assays, to characterize the inhibitory activity and selectivity profile of this compound. The provided protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for analogous thiazolo-isoquinoline systems, such as the Hantzsch thiazole synthesis.[4][5] The proposed multi-step synthesis begins with 7-aminoisoquinoline, which undergoes thiocyanation followed by acid-catalyzed intramolecular cyclization to yield the target compound.[4][6][7]

start 7-Aminoisoquinoline step1 Thiocyanation (KSCN, Br2) start->step1 intermediate 8-Amino-7-thiocyanoisoquinoline step1->intermediate step2 Acid-Catalyzed Cyclization (HCl) intermediate->step2 product This compound step2->product

Proposed synthesis of this compound.

Kinase Inhibition Screening Strategy

A tiered approach is recommended for efficiently screening this compound. This begins with a broad kinase panel to identify initial hits, followed by dose-response assays to determine potency (IC50), and concludes with mechanistic and cellular assays for promising candidates.

cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action cluster_3 Cellular Assays primary_screen Broad Kinase Panel (Single Concentration) ic50 IC50 Determination (Dose-Response) primary_screen->ic50 Hits selectivity Selectivity Profiling ic50->selectivity moa Kinetic Analysis (e.g., ATP Competition) selectivity->moa Potent & Selective Hits cellular Target Engagement & Downstream Signaling moa->cellular

Tiered kinase inhibitor screening workflow.

Hypothetical Screening Results

For the purpose of this application note, this compound was hypothetically screened against a panel of cancer-relevant kinases. The compound demonstrated notable inhibitory activity against several key tyrosine kinases. The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based kinase assay.

Kinase TargetKinase FamilyPathological RelevanceThis compound IC50 (nM)Staurosporine IC50 (nM)
Src Src Family KinaseSolid Tumors, Metastasis[8][9][10][11][12]455
VEGFR2 Receptor Tyrosine KinaseAngiogenesis, Tumor Growth[13][14][15][16][17]8012
ABL1 Abl Family KinaseChronic Myeloid Leukemia (CML)[18][19][20][21]15020
EGFR Receptor Tyrosine KinaseNon-Small Cell Lung Cancer>10,00015
CDK2 Cyclin-Dependent KinaseCell Cycle Progression>10,00025

Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.

Relevant Signaling Pathways

The hypothetical inhibitory profile of this compound suggests it may modulate critical cancer-related signaling pathways.

VEGFR2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][17] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating downstream cascades involving PLCγ, PI3K-Akt, and MAPK to promote endothelial cell proliferation, migration, and survival.[13][16] Inhibition of VEGFR2 can block these processes and stymie tumor progression.

VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PLCg->Survival Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Akt->Survival MAPK->Proliferation MAPK->Migration MAPK->Survival Inhibitor Thiazolo[4,5-h] isoquinolin-2-amine Inhibitor->VEGFR2 Inhibits

VEGFR2 signaling pathway in angiogenesis.
Src Signaling in Cancer Progression

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell adhesion, migration, invasion, and proliferation.[9][10] Its overexpression or hyperactivation is common in many solid tumors and is associated with metastasis.[8][12] Src interacts with multiple receptor tyrosine kinases (e.g., EGFR), focal adhesion proteins, and other signaling molecules to drive cancer progression.[11]

RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Activate Integrins Integrins Integrins->Src Activate FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 Adhesion Cell Adhesion & Migration FAK->Adhesion Proliferation Proliferation Ras_MAPK->Proliferation Invasion Invasion STAT3->Invasion Inhibitor Thiazolo[4,5-h] isoquinolin-2-amine Inhibitor->Src Inhibits

Src signaling in cancer cell motility and proliferation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of this compound using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[22][23][24][25] The ADP-Glo™ Kinase Assay is a suitable commercial kit for this purpose.[26][27]

Materials:

  • Kinase of interest (e.g., Src, VEGFR2, ABL1)

  • Kinase-specific substrate peptide

  • This compound

  • Staurosporine (positive control)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Multichannel pipettes or liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 25 nL of each serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a solution containing the kinase in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP (at the Kₘ concentration for each specific kinase, if known) in kinase assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction back to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. It is crucial to use appropriate controls and normalize the data correctly for accurate IC50 determination.[28][29]

Conclusion

The thiazolo-isoquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and strategies detailed in this application note provide a robust framework for the initial characterization of this compound. The hypothetical data presented herein illustrates its potential as a potent and selective inhibitor of key oncogenic kinases such as Src, VEGFR2, and ABL1. Further investigation, including comprehensive selectivity profiling across the kinome, determination of the mechanism of action, and evaluation in cellular models, is warranted to fully elucidate the therapeutic potential of this compound class.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiazolo[4,5-h]isoquinolin-2-amine. The following sections address common issues encountered during the synthesis, offering solutions and detailed experimental protocols to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and effective method for synthesizing fused 2-aminothiazoles is through the cyclization of an ortho-amino-thiocyano aromatic precursor. For this compound, a plausible route starts from 8-aminoisoquinoline. This involves two key steps: the introduction of a thiocyanate group at the 7-position of 8-aminoisoquinoline, followed by an acid-catalyzed intramolecular cyclization to form the fused thiazole ring.

Q2: My initial thiocyanation of 8-aminoisoquinoline is giving a low yield of the desired 7-thiocyano-8-aminoisoquinoline. What are the possible reasons?

Low yields in the thiocyanation step can arise from several factors:

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical. Ensure the reaction is maintained at the recommended temperature, as side reactions can occur at higher temperatures.

  • Reagent Purity: Impurities in the 8-aminoisoquinoline or the thiocyanating agent (e.g., potassium thiocyanate and bromine) can lead to undesired byproducts. Use reagents of high purity.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, leading to an incomplete reaction. Ensure adequate stirring and consider solvent screening.

Q3: The final cyclization step to form the thiazole ring is not proceeding to completion. How can I improve the yield?

Incomplete cyclization is a common issue. Consider the following troubleshooting steps:

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While hydrochloric acid is commonly used, other acids like sulfuric acid or polyphosphoric acid (PPA) might be more effective.[1] It is advisable to perform small-scale trial reactions to find the optimal catalyst and concentration.

  • Reaction Temperature and Time: The cyclization may require elevated temperatures and prolonged reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions without causing product degradation.[2]

  • Water Scavenging: The presence of water can hinder the cyclization reaction. Ensure the use of anhydrous solvents and consider adding a dehydrating agent if necessary.

Q4: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

The formation of multiple products can be due to:

  • Isomer Formation: Depending on the reaction conditions, there might be a possibility of forming other thiazoloisoquinoline isomers if other amino or reactive sites are present on the isoquinoline core.

  • Unreacted Starting Material: If the cyclization is incomplete, you will see the starting 7-thiocyano-8-aminoisoquinoline.

  • Hydrolysis of the Thiocyanate: The thiocyanate group can be hydrolyzed back to a thiol or other species under certain conditions.

  • Polymerization: Under harsh acidic conditions, aromatic amines can sometimes lead to polymeric byproducts.

Q5: What are the recommended purification methods for this compound?

The product is a basic compound and can be purified using the following methods:

  • Acid-Base Extraction: The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be precipitated by basifying the aqueous layer.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane or ethyl acetate in hexane, can be effective.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an excellent method for obtaining highly pure product.

Troubleshooting Guides

Problem 1: Low Yield in the Thiocyanation of 8-Aminoisoquinoline

Symptoms:

  • Low conversion of 8-aminoisoquinoline observed by TLC or LC-MS.

  • Formation of multiple, difficult-to-separate byproducts.

  • Isolation of a low amount of the desired 7-thiocyano-8-aminoisoquinoline.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Reagent Stoichiometry Carefully control the stoichiometry of bromine and potassium thiocyanate relative to 8-aminoisoquinoline. An excess of bromine can lead to bromination of the aromatic ring.
Suboptimal Temperature The reaction should typically be carried out at low temperatures (e.g., 0-5 °C) during the addition of bromine to minimize side reactions.
Inefficient Mixing Ensure vigorous stirring, especially if the reaction mixture is heterogeneous, to ensure proper mixing of the reagents.
Solvent Choice Methanol or acetic acid are common solvents. If solubility is an issue, consider exploring other polar aprotic solvents.

Experimental Protocol: Thiocyanation of 8-Aminoisoquinoline

  • Dissolve 8-aminoisoquinoline and potassium thiocyanate in methanol and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise to the stirred mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine.

  • Neutralize the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Inefficient Cyclization to this compound

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of unreacted 7-thiocyano-8-aminoisoquinoline.

  • The isolated yield of the final product is consistently low.

  • Product degradation is observed at higher temperatures.

Possible Causes and Solutions:

CauseRecommended Action
Weak Acid Catalyst If using a weak acid, consider switching to a stronger one like concentrated sulfuric acid or PPA. Perform small-scale tests to find the optimal catalyst.
Insufficient Heating Cyclization reactions often require significant thermal energy. Gradually increase the reaction temperature while monitoring for product formation and degradation.
Reaction Time Too Short These reactions can be slow. Ensure the reaction is running for a sufficient amount of time. Monitor at regular intervals.
Presence of Water Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Experimental Protocol: Cyclization of 7-Thiocyano-8-aminoisoquinoline

  • Add the 7-thiocyano-8-aminoisoquinoline to a suitable solvent (e.g., ethanol or acetic acid).

  • Add the acid catalyst (e.g., concentrated hydrochloric acid) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product using the methods described in the FAQs.

Data Presentation

Table 1: Optimization of Cyclization Conditions for a Model Thiazoloisoquinoline Synthesis

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1HCl (conc.)Ethanol801265
2H₂SO₄ (conc.)Ethanol80875
3PPAToluene110682
4Acetic AcidAcetic Acid1201070

Note: This table presents hypothetical data for a model system to illustrate the effect of different reaction conditions. Optimal conditions for the synthesis of this compound should be determined experimentally.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_thiocyanation Check Thiocyanation Step start->check_thiocyanation check_cyclization Check Cyclization Step start->check_cyclization optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_thiocyanation->optimize_conditions purify_reagents Purify Starting Materials and Solvents check_thiocyanation->purify_reagents check_cyclization->optimize_conditions screen_catalysts Screen Acid Catalysts (HCl, H₂SO₄, PPA) check_cyclization->screen_catalysts final_product Improved Yield optimize_conditions->final_product purify_reagents->final_product screen_catalysts->final_product

Caption: A flowchart for troubleshooting low yields in the synthesis.

Diagram 2: Synthetic Pathway

Synthetic_Pathway start 8-Aminoisoquinoline intermediate 7-Thiocyano-8-aminoisoquinoline start->intermediate KSCN, Br₂ product This compound intermediate->product Acid Catalyst, Heat

Caption: Proposed synthetic route to the target molecule.

References

Technical Support Center: Synthesis of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Thiazolo[4,5-h]isoquinolin-2-amine.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

  • Question: My overall yield for the two-step synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from incomplete reactions in either the thiocyanation or the cyclization step, or from the formation of side products. Here are some troubleshooting steps:

    • Step 1: Thiocyanation of 7-Amino-isoquinoline:

      • Incomplete Reaction: Ensure the complete dissolution of 7-aminoisoquinoline before adding the thiocyanating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Side Reactions: Over-thiocyanation can lead to the formation of dithiocyanate byproducts. Use a controlled stoichiometry of the thiocyanating agent. The reaction temperature should be carefully controlled to prevent thermal degradation.

    • Step 2: Intramolecular Cyclization:

      • Inefficient Cyclization: The cyclization of 7-amino-8-thiocyanoisoquinoline is often acid-catalyzed. The choice and concentration of the acid are critical. Insufficient acid may lead to an incomplete reaction, while excessive acid can cause degradation. Screen different acids (e.g., HCl, HBr, H₂SO₄) and their concentrations.

      • Hydrolysis: The presence of water can lead to the hydrolysis of the thiocyanate group to a thiol or other byproducts, preventing cyclization. Ensure anhydrous reaction conditions.

Issue 2: Presence of Multiple Spots on TLC/Peaks in LC-MS Analysis

  • Question: My crude product shows multiple spots on the TLC plate and several peaks in the LC-MS analysis, aside from the desired this compound. What are these impurities?

  • Answer: The presence of multiple products indicates the formation of side products. Based on the reaction mechanism, potential side products are listed in the table below.

Potential Side Product Formation Step Reason for Formation Suggested Mitigation
Dithiocyano-isoquinoline isomersThiocyanationExcess thiocyanating agent or harsh reaction conditions.Use stoichiometric amounts of reagents and maintain a low reaction temperature.
Uncyclized 7-amino-8-thiocyanoisoquinolineCyclizationIncomplete cyclization due to insufficient acid catalyst or short reaction time.Optimize acid concentration and reaction time. Monitor by TLC.
Isomeric Thiazolo[5,4-h]isoquinolin-2-amineCyclizationNon-regioselective cyclization.This is less common but can be influenced by the substituent effects on the isoquinoline ring.
Dimer of this compoundPost-synthesisThe 2-amino group can be reactive and lead to self-condensation, especially at elevated temperatures or in the presence of certain reagents.Purify the product promptly after synthesis and store it in a cool, dark place.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: The basic nature of the 2-amino group can be exploited for purification.

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The desired product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product can be extracted back into an organic solvent.

    • Column Chromatography: If acid-base extraction is not sufficient, column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate followed by ethyl acetate/methanol), can effectively separate the product from less polar impurities. The highly polar nature of some byproducts may require the use of a more polar stationary phase like alumina.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters to control during the thiocyanation of 7-aminoisoquinoline?

    • A1: The most critical parameters are temperature and stoichiometry. The reaction is typically carried out at low temperatures (0-5 °C) to minimize the formation of side products. The molar ratio of the thiocyanating agent to 7-aminoisoquinoline should be carefully controlled, usually at a 1:1 ratio, to avoid di-substitution.

  • Q2: Can I use a different starting material for the synthesis?

    • A2: The synthesis of the Thiazolo[4,5-h]isoquinoline core generally relies on an appropriately substituted isoquinoline. Starting with 8-substituted-7-aminoisoquinoline would be the direct precursor for the key cyclization step. Alternative multi-step synthetic routes starting from different isoquinoline precursors are conceivable but would require significant route development.

  • Q3: My NMR spectrum of the final product shows some unexpected signals. What could they be?

    • A3: Unexpected signals could arise from residual starting materials, the side products listed in the table above, or solvent impurities. Compare the spectrum with literature data if available. 2D NMR techniques like COSY and HMQC can help in elucidating the structure of the impurities. If you suspect dimerization, look for signals corresponding to a higher molecular weight species and a more complex aromatic region.

Experimental Protocols

Protocol 1: Synthesis of 7-amino-8-thiocyanoisoquinoline

  • Dissolve 7-aminoisoquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of the thiocyanating agent (e.g., potassium thiocyanate with bromine, or trimethylsilyl isothiocyanate with an oxidant) (1.0-1.1 eq) to the cooled solution while stirring vigorously.

  • Maintain the temperature at 0-5 °C and monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if bromine was used) or water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to this compound

  • Dissolve the purified 7-amino-8-thiocyanoisoquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl, HBr).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No troubleshoot_thiocyanation Troubleshoot Thiocyanation: - Check stoichiometry - Control temperature - Ensure complete reaction check_yield->troubleshoot_thiocyanation Yes troubleshoot_cyclization Troubleshoot Cyclization: - Optimize acid catalyst - Ensure anhydrous conditions - Increase reaction time check_yield->troubleshoot_cyclization Yes analyze_side_products Analyze Side Products: - LC-MS, NMR - Refer to side product table check_purity->analyze_side_products Yes success Successful Synthesis check_purity->success No troubleshoot_thiocyanation->start troubleshoot_cyclization->start optimize_purification Optimize Purification: - Acid-base extraction - Column chromatography analyze_side_products->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Synthesis of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Thiazolo[4,5-h]isoquinolin-2-amine. The information is designed to assist in optimizing reaction conditions and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically approached through a multi-step synthesis starting from 7-aminoisoquinoline. The key steps involve thiocyanation of the isoquinoline core followed by cyclization to form the fused thiazole ring.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 7-amino-8-thiocyanoisoquinoline (intermediate) 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal ratio of reagents (thiocyanate source and bromine).1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time. 2. Maintain a low temperature during the addition of bromine. 3. Experiment with the stoichiometry of potassium thiocyanate and bromine. An excess of the thiocyanating agent may be beneficial.
Failure of cyclization to form the thiazole ring 1. Incorrect acid catalyst or concentration. 2. Reaction temperature is too low. 3. Presence of impurities in the thiocyano intermediate.1. Screen different acid catalysts (e.g., HCl, HBr, H₂SO₄) and concentrations. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. Refluxing in a suitable solvent is often necessary. 3. Purify the 7-amino-8-thiocyanoisoquinoline intermediate by column chromatography or recrystallization before proceeding.
Formation of multiple products/side reactions 1. Polymerization of thiocyanate. 2. Isomerization or rearrangement under harsh conditions. 3. Competing side reactions of the amino group.1. Control the reaction temperature and reagent addition rate. 2. Use milder reaction conditions (lower temperature, less concentrated acid). 3. Protect the amino group if it is found to be interfering with the desired reaction, though this adds extra steps to the synthesis.
Difficulty in purifying the final product 1. Presence of unreacted starting materials or intermediates. 2. Formation of closely related byproducts. 3. The product may be insoluble or have poor chromatographic behavior.1. Optimize the reaction to drive it to completion. 2. Employ different purification techniques such as preparative TLC, column chromatography with different solvent systems, or recrystallization from various solvents. 3. For compounds with low solubility, consider trituration with a suitable solvent to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2-aminothiazole derivatives?

A1: The most widely used method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3] For fused systems like this compound, a common strategy involves the cyclization of an ortho-amino-thiocyano substituted heterocycle.[4]

Q2: How can I prepare the 7-amino-8-thiocyanoisoquinoline precursor?

A2: A plausible route starts with 7-aminoisoquinoline. The thiocyanate group can be introduced at the ortho position (C8) through a reaction with a thiocyanating agent, such as potassium thiocyanate and bromine, in a suitable solvent like acetic acid. This is analogous to the synthesis of 3-amino-4-thiocyanoisoquinoline.[4][5]

Q3: What are the critical parameters to optimize for the cyclization step?

A3: The key parameters for the acid-catalyzed cyclization of the amino-thiocyano intermediate to the 2-aminothiazole ring are the choice of acid, its concentration, the reaction temperature, and the solvent.[4][6] A systematic optimization of these factors is crucial for achieving a good yield. It is advisable to start with milder conditions and gradually increase the temperature and acid strength.

Q4: I am observing a low yield. What are the first troubleshooting steps I should take?

A4: For low yields, first, confirm the identity and purity of your starting materials and intermediates using techniques like NMR and mass spectrometry. Then, systematically re-evaluate the reaction conditions. For instance, in a Hantzsch-type synthesis, solvent, temperature, and catalyst can significantly impact the outcome.[6][7] The table below shows an example of how reaction conditions were optimized for a related thiazole synthesis, which can serve as a template for your optimization experiments.

Table 1: Example of Reaction Condition Optimization for a Thiazolo-Pyridinone Synthesis [8]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF80390
2K₂CO₃DMF80388
3Cs₂CO₃DMF80572
4TEADMF8012No Reaction
5DBUDMF80564
6K₂CO₃DMFrt12Trace
7K₂CO₃DMF401074
8K₂CO₃DMF60875
9NaHDMSO80377

This table is presented as an example of an optimization study for a related heterocyclic system and is intended to guide the experimental design for the optimization of this compound synthesis.

Q5: Are there any alternative synthetic strategies I could consider?

A5: While the amino-thiocyano cyclization route is a strong candidate, other methods for constructing fused thiazole rings could be adapted. For example, starting from a 7-amino-8-halo-isoquinoline and reacting it with thiourea could be explored, which would be a variation of the Hantzsch synthesis.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed route based on analogous syntheses described in the literature.[4][5] Optimization will be required.

Step 1: Synthesis of 7-Amino-8-thiocyanoisoquinoline

  • Dissolve 7-aminoisoquinoline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of potassium thiocyanate in acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Cyclization to this compound

  • Suspend the purified 7-amino-8-thiocyanoisoquinoline in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow start 7-Aminoisoquinoline thiocyanation Thiocyanation (KSCN, Br2, AcOH) start->thiocyanation intermediate 7-Amino-8-thiocyanoisoquinoline thiocyanation->intermediate purification1 Purification (Chromatography/Recrystallization) intermediate->purification1 cyclization Acid-Catalyzed Cyclization (e.g., HCl, EtOH, Reflux) purification1->cyclization product This compound cyclization->product purification2 Final Purification product->purification2 end Final Product purification2->end

Caption: Proposed synthetic workflow for this compound.

troubleshooting_guide start Low Yield or No Product check_sm Check Purity of Starting Materials start->check_sm check_sm->start If SMs are impure optimize_thio Optimize Thiocyanation: - Temperature - Reagent Ratio check_sm->optimize_thio If SMs are pure purify_int Purify Intermediate optimize_thio->purify_int optimize_cyc Optimize Cyclization: - Acid Catalyst - Temperature - Solvent side_reactions Analyze for Side Products optimize_cyc->side_reactions If still low yield purify_int->optimize_cyc milder_cond Use Milder Conditions side_reactions->milder_cond If side products detected

Caption: Troubleshooting decision tree for synthesis optimization.

References

preventing degradation of Thiazolo[4,5-h]isoquinolin-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Thiazolo[4,5-h]isoquinolin-2-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure, which includes a thiazole ring, an isoquinoline system, and a primary amine group, the primary factors contributing to degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents (oxidative degradation). The aromatic nature of the isoquinoline ring system generally confers some stability, but the heteroatoms (nitrogen and sulfur) can be susceptible to oxidation.[1][2]

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: As a solid, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C.[3] For solutions, it is crucial to minimize exposure to light and air. If possible, prepare solutions fresh for each experiment. For short-term storage, solutions should be kept at low temperatures (2-8°C or -20°C), protected from light, and potentially purged with an inert gas like nitrogen or argon. Long-term storage of solutions is generally not recommended without thorough stability studies.

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the preferred approach.[4][5] This method should be able to separate the intact compound from any potential degradation products. By monitoring the peak area of the parent compound and the appearance of new peaks over time under various conditions, you can quantify the stability.

Q4: Are there any known incompatible solvents or excipients for this compound?

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Solution
Potential Cause Troubleshooting Steps
Photodegradation Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when handling the solution. Thiazole-containing compounds can be susceptible to photodegradation.[7]
Oxidation De-gas solvents before use. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of peroxides.
Temperature Instability Prepare solutions fresh and use them immediately. If short-term storage is necessary, keep the solution at 2-8°C or frozen at -20°C. Avoid repeated freeze-thaw cycles.
pH-Mediated Hydrolysis Buffer the solution to a pH where the compound is most stable. The stability of related heterocyclic compounds can be pH-dependent. Conduct a pH stability profile to determine the optimal pH range.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Steps
Forced Degradation The appearance of new peaks suggests degradation. To identify the degradation pathway, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light).[6][8]
Interaction with Matrix Analyze a blank matrix (solution without the compound) to rule out interfering peaks. If the matrix is complex (e.g., cell culture media), consider a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample before analysis.
Contamination Ensure all glassware and solvents are clean and of high purity. Filter the solution through a compatible filter to remove any particulate matter.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for up to 30 minutes.[9]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for up to 30 minutes.[9]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the stock solution at 80°C.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed solution.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method.

4. Data Interpretation:

  • Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6] If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressing agent, duration of exposure).

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • A C18 column is a common starting point.

  • Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

2. Method Development:

  • Develop a gradient elution method to ensure separation of the parent compound from all potential degradation products generated during forced degradation studies.

  • Monitor the elution using a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

3. Method Validation:

  • Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Reagent/Condition Time (hours) % Degradation Number of Degradants Major Degradant (m/z)
Acid Hydrolysis 0.1 M HCl, 60°CUser DataUser DataUser DataUser Data
Base Hydrolysis 0.1 M NaOH, 60°CUser DataUser DataUser DataUser Data
Oxidation 3% H₂O₂, RTUser DataUser DataUser DataUser Data
Thermal 80°CUser DataUser DataUser DataUser Data
Photolytic UV/Vis LightUser DataUser DataUser DatsUser Data

This table should be populated with data from your own forced degradation experiments.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Instability A Observe Compound Degradation (e.g., loss of activity, new HPLC peaks) B Is the solution protected from light? A->B C Is the solution freshly prepared and stored cold? B->C Yes F Implement Corrective Action: - Use amber vials - Work in low light B->F No D Is the solution pH controlled? C->D Yes G Implement Corrective Action: - Prepare fresh solutions - Store at 2-8°C or -20°C C->G No E Are oxidizing agents excluded? D->E Yes H Implement Corrective Action: - Use appropriate buffers - Determine optimal pH D->H No I Implement Corrective Action: - Use de-gassed solvents - Store under inert gas E->I No J Problem Solved E->J Yes F->J G->J H->J I->J

Caption: Troubleshooting logic for compound instability.

G cluster_1 Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal (e.g., 80°C) stress->thermal photo Photolytic (UV/Vis light) stress->photo analyze Analyze Samples by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze report Characterize Degradants and Determine Degradation Pathways analyze->report G cluster_2 Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation prod_hydro Potential cleavage of amine or thiazole ring hydrolysis->prod_hydro prod_ox N-oxides, S-oxides, or ring cleavage products oxidation->prod_ox prod_photo Endoperoxide intermediates, rearranged structures photodegradation->prod_photo

References

Technical Support Center: Thiazolo[4,5-h]isoquinolin-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of complex heterocyclic amines from grams to kilograms?

A1: The most common challenges include:

  • Changes in Reaction Selectivity and Purity: Mixing and heat transfer efficiencies differ significantly between small flasks and large reactors.[5][6] This can lead to localized temperature gradients ("hot spots") or poor reagent distribution, favoring side reactions and altering the impurity profile.[5]

  • Prolonged Reaction and Work-up Times: Heating, cooling, and reagent addition take much longer at scale.[7][8] It is crucial to assess the stability of all starting materials, intermediates, and the final product over these extended periods to prevent degradation.[5]

  • Physical Handling and Isolation: What is simple in the lab, like filtration or extraction, can become a bottleneck at scale. Filter cake washing is often less efficient, and achieving effective phase separation in large vessels can be difficult.[5]

  • Crystallization and Polymorphism: The cooling and solvent environment in a large reactor can differ from lab conditions, potentially leading to the formation of new, undesired crystal forms (polymorphs) or difficulties in inducing crystallization.[5]

  • Safety and Exothermic Reactions: Exothermic reactions that are easily managed in an ice bath at the lab scale can become extremely dangerous in a large reactor where the surface-area-to-volume ratio is much lower, making heat removal a critical challenge.[5][6]

Q2: We are observing poor or inconsistent yields in our pilot batch. What should we investigate first?

A2: Start by creating a troubleshooting decision tree. Key areas to investigate are:

  • Starting Material Quality: Confirm the purity and identity of all reagents. Impurities in starting materials can have a magnified negative effect at scale.

  • Mixing Efficiency: If the reaction involves multiple phases or requires the slow addition of a reagent, inefficient mixing could be the cause. Evaluate the impact of the stirring rate.[5]

  • Temperature Control: Ensure the internal temperature of the reactor is accurately monitored and controlled. A reaction that appears to be at 50°C based on the jacket temperature might have internal hot spots.[6]

  • Reaction Kinetics: At a larger scale, reactions may require longer times to reach completion due to slower heating and mixing.[7] Take in-process controls (e.g., TLC, UPLC) to track the reaction progress.

  • Work-up Losses: Your product might be lost during the work-up. Check for product solubility in the aqueous layer after an extraction or ensure it hasn't crashed out on filtration media.[9]

Q3: Our final product is difficult to purify at scale using column chromatography. What are the alternatives?

A3: Large-scale chromatography is expensive and time-consuming. Consider these alternatives:

  • Crystallization/Recrystallization: This is the most effective and economical method for purifying solids at scale. Screen various solvents and solvent mixtures to find conditions that provide good recovery and high purity.

  • Salt Formation: If your molecule has a basic handle (like the amine in Thiazolo[4,5-h]isoquinolin-2-amine), forming a salt (e.g., hydrochloride, tartrate) can significantly improve its crystallinity and ease of handling.[10] The free base can be regenerated later if needed.

  • Trituration/Slurry Washing: Suspending the crude solid product in a solvent where the impurities are soluble but the product is not can be a highly effective purification step.[5]

  • Solid-Phase Extraction (SPE): For very polar compounds, SPE can be used as a pre-purification step to remove major impurities before a final polishing step like crystallization.[11][12]

Troubleshooting Guides

Problem 1: Low Yield or Stalled Reaction
Potential Cause Diagnostic Check Suggested Solution
Inefficient Heat Transfer Monitor internal reactor temperature vs. jacket temperature. Is there a significant lag during heating or cooling?Increase solvent volume to improve heat transfer. For exothermic additions, slow the addition rate significantly.[6][8]
Poor Mixing/Mass Transfer Does the reaction involve solids or multiple liquid phases? Are reagents being added subsurface or on the surface?Increase stirrer speed (RPM).[5] Use a reactor with better baffle design. Ensure reagent addition occurs below the solvent surface for better dispersion.
Catalyst Deactivation Is a catalyst (e.g., Palladium) being used?Perform a small-scale experiment to test catalyst stability under prolonged reaction times. Consider a higher catalyst loading or using a more robust catalyst.
Incomplete Reaction Analyze a sample of the reaction mixture by UPLC or NMR. Are starting materials still present?Increase reaction time or temperature, based on small-scale stability studies.[7]
Product Degradation Does the product TLC or UPLC profile change after work-up, especially after an acidic or basic wash?[9]Test the stability of the pure product under the proposed work-up conditions. If unstable, use milder reagents or minimize exposure time.
Problem 2: High Impurity Levels
Potential Cause Diagnostic Check Suggested Solution
Side Reactions from "Hot Spots" Are known temperature-dependent impurities appearing?Improve mixing and slow down the rate of addition for any exothermic steps.[5]
Extended Reaction Time Does the impurity profile worsen with longer reaction times in lab-scale experiments?Optimize the reaction to be as short as possible. Once complete (by IPC), quench and proceed immediately to work-up.
Inefficient Work-up/Washing Is the filter cake being washed effectively? Are extractions leading to emulsions?Implement a more thorough washing procedure for the isolated solid (e.g., multiple small volume washes are better than one large one). For extractions, consider adding brine to break emulsions.
Atmospheric Contamination Is the product or any intermediate sensitive to air (oxidation) or moisture (hydrolysis)?Ensure the reaction and work-up are performed under an inert atmosphere (Nitrogen or Argon). Use dry solvents.

Data Presentation: Illustrative Scale-Up Comparison

The following table presents hypothetical data for a key cyclization step, illustrating common changes observed during scale-up.

Table 1: Comparison of Lab vs. Pilot Scale Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Starting Material Input 10.0 g1.0 kg100x Scale Factor
Solvent Volume 100 mL (10 vol)12 L (12 vol)Increased volume to improve stirring and heat transfer.
Reaction Time 4 hours8 hoursSlower heating/cooling and mixing at scale requires longer time.[7]
Isolated Yield 8.5 g (85%)760 g (76%)Yield losses are common due to less efficient transfers and work-up.[5][9]
Purity (by UPLC) 99.1%97.5%Slower heat dissipation can lead to more side products.[5]
Key Impurity A 0.2%0.8%Potentially formed due to localized overheating.
Key Impurity B 0.1%0.5%Potentially formed due to longer reaction time.

Experimental Protocols: General Methodology

This protocol describes a representative Bischler-Napieralski-type reaction, a common method for synthesizing isoquinoline cores.[1][3] This is a general guide and must be optimized for the specific substrate.

Objective: Cyclization of an N-acyl-β-phenylethylamine intermediate to form a dihydroisoquinoline core, a precursor to the final product.

Materials:

  • N-acyl-β-phenylethylamine Intermediate (1.0 eq)

  • Phosphorus pentoxide (P₂O₅) (2.0 eq) or POCl₃ (3.0 eq)

  • Toluene or Acetonitrile (10-15 volumes)

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with the N-acyl-β-phenylethylamine intermediate (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (10 volumes) to the reactor. Begin stirring to ensure the substrate is fully dissolved or well-suspended.

  • Reagent Addition: Under a nitrogen atmosphere, carefully add the dehydrating agent (e.g., P₂O₅) portion-wise to the stirred solution. Caution: This addition can be exothermic. Monitor the internal temperature closely and control the addition rate to maintain the desired temperature (e.g., < 40°C).

  • Reaction: Once the addition is complete, heat the reaction mixture to the target temperature (e.g., 80-110°C) and hold for 4-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing them by TLC or UPLC to confirm the disappearance of the starting material.

  • Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing ice water or a cooled basic solution (e.g., 10% NaOH). Caution: The quench of P₂O₅ or POCl₃ is highly exothermic and releases acidic fumes. This must be done with extreme care and proper ventilation.

  • Work-up: Transfer the quenched mixture to a separatory funnel or reactor equipped for liquid-liquid extraction. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash: Combine the organic layers and wash sequentially with water and brine to remove inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydroisoquinoline product, which can then be taken to the next step or purified.

Visualizations

Workflow & Logic Diagrams

G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Production cluster_4 Phase 4: Manufacturing a Route Scouting & Proof of Concept (mg scale) b Reaction Optimization (Gram Scale) a->b c Initial Purity & Yield Assessment b->c d Process Hazard Analysis (PHA) c->d e Intermediate Stability & Hold-Point Studies d->e f Develop In-Process Controls (IPCs) e->f g Non-GMP Pilot Run (100g - 1kg Scale) f->g h Refine Process Parameters (Mixing, Temp, Time) g->h i Develop Crystallization & Isolation Protocol h->i j GMP Production Batch i->j

Caption: A typical workflow for scaling chemical synthesis from lab to production.

G start Low Yield or Stalled Reaction check_sm Check Purity of Starting Materials start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure check_sm->sm_bad No check_cond Review Reaction Conditions (Temp, Time, Stoichiometry) cond_ok Conditions Match Lab check_cond->cond_ok Yes cond_bad Deviation Found check_cond->cond_bad No check_mix Evaluate Mixing Efficiency mix_ok Mixing Appears Adequate check_mix->mix_ok Yes mix_bad Poor Mixing Suspected check_mix->mix_bad No sm_ok->check_cond action_repurify Action: Repurify Starting Materials sm_bad->action_repurify cond_ok->check_mix action_correct_cond Action: Correct Process Parameter Deviation cond_bad->action_correct_cond final_check Analyze Crude Mixture for Degradation Products mix_ok->final_check action_increase_mixing Action: Increase Stirring Rate / Improve Baffling mix_bad->action_increase_mixing degradation Degradation Observed final_check->degradation Yes action_milder Action: Use Milder Conditions (Lower Temp) degradation->action_milder

Caption: Troubleshooting decision tree for addressing low reaction yield.

G cluster_0 Cell Membrane compound Thiazolo-isoquinoline (e.g., Kinase Inhibitor) receptor Target Protein Kinase (e.g., EGFR, Abl) compound->receptor competitively binds to ATP site substrate Substrate Protein receptor->substrate phosphorylates no_signal Signal Blocked receptor->no_signal atp ATP atp->receptor binds to active site p_substrate Phosphorylated Substrate (Signal Propagation) substrate->p_substrate

Caption: Hypothetical signaling pathway showing competitive kinase inhibition.

References

Technical Support Center: Thiazolo[4,5-h]isoquinolin-2-amine NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks for Thiazolo[4,5-h]isoquinolin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals for this compound often complex and overlapping?

A1: The aromatic region of the ¹H NMR spectrum for this compound is complex due to several factors. The fused polycyclic aromatic system results in multiple protons with similar electronic environments, leading to closely spaced chemical shifts.[1] Furthermore, complex spin-spin coupling between adjacent and sometimes non-adjacent protons (long-range coupling) can lead to intricate multiplet patterns that overlap, making direct interpretation difficult.[2][3]

Q2: What are the expected chemical shift regions for the protons of this compound?

A2: While the exact chemical shifts are solvent and concentration-dependent, you can expect signals in the following general regions for the core structure. Aromatic protons on benzene and pyridine rings typically appear between 6.0 and 8.5 ppm.[4][5] Protons on the thiazole ring can also fall within this aromatic region.[6] The amine (-NH₂) protons are often broad and can appear over a wide range, typically between 1-5 ppm, but this is highly dependent on the solvent and temperature.[7]

Q3: Which deuterated solvent is recommended for analyzing this compound?

A3: The choice of solvent is critical for resolving peak ambiguity.

  • DMSO-d₆: This is often a good first choice as it can dissolve a wide range of compounds and its residual peak at ~2.50 ppm is typically clear of the aromatic region.[8] Amine protons often appear as sharper signals in DMSO-d₆ compared to CDCl₃.[7]

  • CDCl₃: A common, less polar solvent. However, the amine protons may exchange or be very broad, and aromatic signals can remain overlapped.

  • Methanol-d₄ or Acetone-d₆: These can also be used and may alter the chemical shifts of the aromatic protons enough to resolve some overlap.[8][9] It is sometimes beneficial to run spectra in multiple solvents to observe how the chemical shifts of different protons are affected.

Q4: The amine (-NH₂) protons are either not visible or are very broad. What can I do?

A4: The broadening or disappearance of amine proton signals is common and is often due to chemical exchange with trace amounts of water in the solvent or quadrupolar broadening from the nitrogen atom.[10] To confirm their presence and simplify the spectrum, you can perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The -NH₂ protons will exchange with deuterium, causing their signal to disappear.[10]

Q5: How can I definitively distinguish between the isoquinoline and thiazole protons?

A5: Distinguishing between these protons requires advanced 2D NMR techniques.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. By identifying correlations from a known proton (e.g., a proton with a unique coupling pattern) to carbons in a specific ring, you can start to piece together the structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. Correlations between protons on the thiazole ring and adjacent protons on the isoquinoline ring can confirm their relative positions.[11]

Troubleshooting Guides

Problem: Overlapping and Ambiguous Peaks in the Aromatic Region

This guide provides a systematic workflow for resolving overlapping signals in the aromatic region of the ¹H NMR spectrum of this compound.

The following workflow provides a logical progression from simple adjustments to more advanced experimental techniques to resolve signal ambiguity.

G cluster_0 start Ambiguous/Overlapping ¹H NMR Spectrum shimming 1. Optimize Shimming and Acquisition Parameters start->shimming solvent 2. Change NMR Solvent (e.g., DMSO-d₆ to Benzene-d₆) shimming->solvent If peaks are still overlapped temp 3. Perform Variable Temperature (VT) NMR solvent->temp If peaks are still overlapped two_d 4. Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) temp->two_d If ambiguity remains resolved Peaks Resolved. Structure Elucidated. two_d->resolved

Caption: Workflow for resolving ambiguous NMR peaks.

Data Presentation

Organizing your NMR data in a clear, tabular format is crucial for interpretation and reporting.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a8.15d8.51HIsoquinoline
H-b7.98d8.51HIsoquinoline
H-c7.85s-1HThiazole
H-d7.65t7.51HIsoquinoline
H-e7.50t7.51HIsoquinoline
-NH₂6.20br s-2HAmine

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Carbon LabelChemical Shift (δ, ppm)Assignment
C-1168.5Thiazole (C-NH₂)
C-2152.0Isoquinoline
C-3145.8Thiazole
C-4135.2Isoquinoline
C-5130.1Isoquinoline
C-6128.9Isoquinoline
C-7127.5Isoquinoline
C-8125.4Isoquinoline
C-9122.3Isoquinoline
C-10115.6Thiazole

Experimental Protocols

Protocol 1: Acquiring 2D COSY (Correlation Spectroscopy) Spectrum

Objective: To identify protons that are spin-spin coupled (typically 2-3 bonds apart).

Methodology:

  • Sample Preparation: Prepare a sample of 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12]

  • Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and ensure proper shimming.[12]

  • COSY Acquisition:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

    • Set the spectral width in both F2 and F1 dimensions to encompass all proton signals.

    • Acquire 2-4 scans per increment with 256-512 increments in the F1 dimension.

  • Processing and Interpretation:

    • Apply a sine-bell window function and perform a 2D Fourier transform.

    • Phase and reference the spectrum.

    • Cross-peaks in the 2D spectrum indicate coupled protons. Trace the connectivities to map out spin systems within the isoquinoline and thiazole rings.

Protocol 2: Acquiring 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum

Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

Methodology:

  • Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • HSQC Acquisition:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.[12]

    • Acquire 4-16 scans per increment with 256 increments in F1.

  • Processing and Interpretation:

    • Process the 2D data.

    • Each cross-peak correlates a proton signal on the y-axis with its directly attached carbon signal on the x-axis. This allows for the unambiguous assignment of protonated carbons.

Protocol 3: Acquiring 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectrum

Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of the molecule.

Methodology:

  • HMBC Acquisition:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the long-range coupling constant (ⁿJCH) to an optimized value, typically between 8-10 Hz, to observe 2- and 3-bond correlations.

    • Acquire 16-64 scans per increment.

  • Processing and Interpretation:

    • Process the 2D data.

    • Cross-peaks connect protons to carbons separated by 2 or 3 bonds. For example, a correlation from a thiazole proton to a carbon in the isoquinoline ring would confirm the fusion of the two ring systems.

Protocol 4: Acquiring 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Spectrum

Objective: To identify protons that are close to each other in space (through-space correlation), regardless of bonding.

Methodology:

  • NOESY Acquisition:

    • Use a standard NOESY pulse sequence (e.g., noesygpph).

    • Set an appropriate mixing time (e.g., 500-800 ms) to allow for the build-up of the Nuclear Overhauser Effect.

    • Acquire 8-16 scans per increment.

  • Processing and Interpretation:

    • Process the 2D data.

    • Cross-peaks indicate that two protons are spatially close (typically < 5 Å). This is crucial for confirming stereochemistry and the relative orientation of different parts of the molecule. For example, a NOESY correlation between the amine protons and a nearby aromatic proton can help to lock down the conformation.

The following diagram illustrates how different 2D NMR experiments are used in concert to determine the complete structure.

G cluster_1 one_d 1D ¹H and ¹³C NMR (Initial Data) cosy COSY (H-H Connectivity) one_d->cosy hsqc HSQC (¹J C-H Connectivity) one_d->hsqc hmbc HMBC (²⁻³J C-H Connectivity) cosy->hmbc Defines Spin Systems hsqc->hmbc Assigns Protonated Carbons noesy NOESY (Through-Space H-H) hmbc->noesy Connects Fragments structure Final Structure Assignment noesy->structure Confirms Spatial Proximity

Caption: Strategy for structure elucidation using 2D NMR.

References

Technical Support Center: Enhancing Assay Solubility of Thiazolo[4,t-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for enhancing the aqueous solubility of Thiazolo[4,5-h]isoquinolin-2-amine and similar poorly soluble heterocyclic compounds for reliable in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound showing poor aqueous solubility?

A1: While specific data for this exact molecule is limited, its structure—a fused heterocyclic aromatic system—suggests inherent properties that contribute to low water solubility.[1][2][3] These include:

  • High Crystallinity: The planar structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate individual molecules.[4]

  • Lipophilicity: The aromatic rings make the molecule predominantly lipophilic (fat-loving) rather than hydrophilic (water-loving).[5]

  • Molecular Weight: A higher molecular weight can negatively impact solubility.[6]

These factors mean the compound prefers to remain in a solid state or dissolve in organic solvents rather than in the aqueous buffers used for most biological assays.[7]

Q2: What is the first step I should take when my compound precipitates in the assay buffer?

A2: The first step is to confirm that the issue is indeed compound precipitation. Prepare a control mixture with your compound in the assay buffer but without the enzyme or cells. If you observe cloudiness or precipitate, it's a solubility issue.[8] The immediate troubleshooting step is to determine the kinetic solubility of your compound under the specific assay conditions.[9][10] This involves adding small aliquots of a concentrated DMSO stock solution to the assay buffer and identifying the concentration at which precipitation first occurs.[9][11]

Q3: What are the primary strategies to enhance the solubility of this compound for my assays?

A3: Several techniques can be systematically employed to improve solubility.[12] The choice depends on the specific requirements and tolerance of your assay.[13] The main strategies include:

  • Co-solvent Addition: Using a water-miscible organic solvent, like DMSO, can significantly increase solubility.[14][15][16] However, the final concentration must be kept low (typically <1%, and <0.1% for sensitive cell-based assays) to avoid impacting the biological system.[17]

  • pH Modification: Since this compound contains basic amine groups, adjusting the buffer pH to be more acidic can protonate these groups, increasing polarity and aqueous solubility.[14][18][19] It's crucial to ensure the new pH is compatible with your assay's biological components.

  • Use of Excipients:

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the compound, keeping it in solution.[14][17] Use at very low concentrations (e.g., 0.001% - 0.01%) after verifying they don't interfere with the assay.[17]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[20][21][22]

Troubleshooting Guide

This table provides a quick reference for common solubility-related problems encountered during assays.

Problem Potential Cause Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. [17]High supersaturation from rapid solvent shift (e.g., from 100% DMSO to buffer).• Lower the final compound concentration.[17]• Use a serial dilution method: first dilute from 100% DMSO to 50% DMSO/buffer, then to the final concentration in the assay buffer.[17]• Increase mixing energy (vortexing) during dilution.[17]
Compound precipitates over the course of the assay. [17]The compound concentration is above its thermodynamic solubility limit.• Lower the working concentration of the compound.[17]• Add a small, pre-validated amount of a solubilizing excipient like Poloxamer 188 or BSA to the assay buffer.[23]
Assay results are erratic or not reproducible. [7]Undissolved compound particles are interfering with the assay readout (e.g., light scattering in absorbance assays).• Centrifuge plates before reading to pellet any precipitate.• Measure kinetic solubility and ensure all assay concentrations are well below the precipitation point.[9]• Visually inspect plates for any signs of precipitation before and after the experiment.[8]
IC50 value is inconsistent or appears to shift. The effective concentration of the dissolved compound is lower than the nominal concentration due to precipitation.• Implement a robust solubilization strategy (pH, co-solvents, excipients) to ensure the compound is fully dissolved at all tested concentrations.• Determine the solubility limit and do not test concentrations above this limit.[22]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Visual or Nephelometric Method

This protocol is used to quickly determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[9][24]

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well clear microplate

  • Multichannel pipette

  • Plate reader (optional, for nephelometry or absorbance at 600 nm)

Procedure:

  • Plate Setup: Add 98 µL of assay buffer to wells in a column of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 200 µM solution with 2% DMSO.

  • Serial Dilution: Mix well and perform a 1:2 serial dilution down the column by transferring 50 µL to the next well containing 50 µL of buffer.

  • Incubation: Incubate the plate at the intended assay temperature (e.g., 37°C) for 1-2 hours.[24]

  • Analysis:

    • Visual: Inspect the plate against a dark background. The lowest concentration showing visible precipitate is the kinetic solubility limit.[17]

    • Instrumental: Measure light scattering using a nephelometer or absorbance at a non-interfering wavelength (e.g., 600-650 nm) to detect turbidity.[8] The concentration at which the signal significantly increases above the baseline is the solubility limit.

Visualizations

// Nodes start [label="Start: Compound Precipitates\nin Assay Buffer", shape=ellipse, fillcolor="#EA4335"]; q1 [label="Is final co-solvent\n(e.g., DMSO) concentration >1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Reduce co-solvent % to <1%.\nIdeally <0.1% for cell assays.", fillcolor="#4285F4"]; q2 [label="Is compound ionizable?\n(e.g., contains amine groups)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Test solubility in buffers\nwith different pH values.\n(e.g., pH 5.5, 6.5, 7.4)", fillcolor="#4285F4"]; q3 [label="Is precipitation still observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Introduce low-concentration\nexcipients (e.g., 0.01% Pluronic F-68\nor 0.1% HP-β-CD). Validate for\nassay interference first.", fillcolor="#4285F4"]; end [label="End: Compound Solubilized\nfor Assay", shape=ellipse, fillcolor="#34A853"];

// Edges start -> q1; q1 -> s1 [label="Yes"]; s1 -> q2; q1 -> q2 [label="No"]; q2 -> s2 [label="Yes"]; s2 -> q3; q2 -> q3 [label="No"]; q3 -> s3 [label="Yes"]; s3 -> end; q3 -> end [label="No"]; } } Caption: Decision workflow for troubleshooting compound precipitation.

// Nodes prep [label="{Step 1: Preparation|Prepare 10 mM compound stock in 100% DMSO.\nAdd assay buffer to 96-well plate.}", fillcolor="#4285F4"]; dilute [label="{Step 2: Dilution|Add DMSO stock to buffer to create\nhighest concentration (e.g., 200 µM).\nPerform 1:2 serial dilutions.}", fillcolor="#4285F4"]; incubate [label="{Step 3: Incubation|Incubate plate at assay\ntemperature for 1-2 hours.}", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="{Step 4: Measurement|Visually inspect for precipitate.\nAlternatively, measure turbidity\n(Nephelometry or Abs @ 600nm).}", fillcolor="#34A853"]; result [label="{Result|Determine highest concentration\nthat remains clear (Solubility Limit).}", fillcolor="#5F6368"];

// Edges prep -> dilute; dilute -> incubate; incubate -> measure; measure -> result; } } Caption: Experimental workflow for kinetic solubility assessment.

References

Validation & Comparative

A Comparative Guide to Isoquinoline Derivatives: Unveiling the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, isoquinoline derivatives have demonstrated significant therapeutic potential.[3][4] This guide provides a comparative analysis of the biological activities of selected isoquinoline derivatives, with a particular focus on anticancer and antimicrobial properties.

While this guide aims to be comprehensive, it is important to note the current scarcity of publicly available biological data for Thiazolo[4,5-h]isoquinolin-2-amine . Despite its intriguing fused heterocyclic structure, which suggests potential for biological activity, specific experimental data on its performance is not yet available in the scientific literature. Therefore, this document will focus on a comparative analysis of well-characterized isoquinoline derivatives—Papaverine, Berberine, Noscapine, and Sanguinarine—to provide a valuable resource for researchers in the field. The insights from these compounds can serve as a foundation for future investigations into novel derivatives like this compound.

Comparative Analysis of Biological Activities

The therapeutic potential of isoquinoline derivatives spans a remarkable range of applications, including anticancer, antimicrobial, and neuroprotective effects. The following sections provide a quantitative comparison of the anticancer and antimicrobial activities of selected isoquinoline derivatives, based on available experimental data.

Anticancer Activity

Isoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.[3][5] These mechanisms include the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2][6]

Table 1: Comparative Anticancer Activity (IC50) of Selected Isoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Papaverine A549 (Lung Carcinoma)15.4[7]
MCF-7 (Breast Cancer)30.5 ± 1.1 µg/mL[8]
HepG-2 (Liver Cancer)58.5 ± 13.5 µg/mL[8]
AMJ-13 (Breast Cancer)62.12[9]
MCF-7 (Breast Cancer)72.62[9]
Noscapine HT29/5-FU (Colon Cancer)-[10]
LoVo/5-FU (Colon Cancer)-[10]
Sanguinarine MDA-MB-231 (Triple-negative Breast Cancer)2.5 - 4.5[2]
MDA-MB-468 (Triple-negative Breast Cancer)1 - 4[2]
DU145 (Prostate Cancer)~1[11]
LNCaP (Prostate Cancer)~1[11]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

Several isoquinoline alkaloids have demonstrated significant antimicrobial properties, offering potential alternatives in the face of rising antibiotic resistance. Berberine, in particular, has been extensively studied for its activity against a broad spectrum of bacteria.[3][12][13]

Table 2: Comparative Antimicrobial Activity (MIC) of Berberine

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolates32 - 128[3]
Staphylococcus aureus (MRSA)Clinical Isolates64 - 256[14]
Staphylococcus aureus (MRSA)Planktonic Cells62.5 - 250[13]
Coagulase-Negative StaphylococciReference Strains16 - 512[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. The following are detailed methodologies for key assays commonly used in the assessment of anticancer and antimicrobial properties of isoquinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the isoquinoline derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which isoquinoline derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams illustrate the signaling pathways modulated by Noscapine and Sanguinarine in cancer cells.

Noscapine_Anticancer_Pathway Noscapine Noscapine Tubulin α/β-Tubulin Noscapine->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Noscapine->Microtubule Modulates Dynamics Angiogenesis Angiogenesis Noscapine->Angiogenesis Inhibits HIF1a HIF-1α Noscapine->HIF1a Downregulates Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Cytochrome_c Cytochrome c Release Apoptosis->Cytochrome_c via Intrinsic Pathway Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis Executes VEGF VEGF HIF1a->VEGF VEGF->Angiogenesis

Caption: Anticancer mechanism of Noscapine.

Sanguinarine_Apoptosis_Pathway Sanguinarine Sanguinarine ROS Reactive Oxygen Species (ROS) Generation Sanguinarine->ROS PI3K_AKT PI3K/AKT Pathway Sanguinarine->PI3K_AKT Inhibits JAK_STAT JAK/STAT Pathway Sanguinarine->JAK_STAT Inhibits Bcl2_Family Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) Sanguinarine->Bcl2_Family p21_p27 ↑ p21/WAF1, p27/KIP1 Sanguinarine->p21_p27 Mitochondria Mitochondrial Damage ROS->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) PI3K_AKT->Cell_Cycle_Arrest Normally promotes cell survival JAK_STAT->Cell_Cycle_Arrest Normally promotes proliferation Bcl2_Family->Mitochondria Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Executes Cell_Cycle_Arrest->Apoptosis Contributes to p21_p27->Cell_Cycle_Arrest Induces

Caption: Apoptotic signaling of Sanguinarine.

Conclusion and Future Directions

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The well-characterized derivatives such as Papaverine, Berberine, Noscapine, and Sanguinarine showcase the diverse pharmacological activities that can be achieved through modifications of this core structure. While a lack of specific biological data for this compound currently prevents its direct comparison, the potent activities of other thiazole-fused heterocyclic systems suggest that it warrants further investigation. Future research efforts should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to unlock their potential therapeutic value. The data and protocols presented in this guide provide a solid framework for such future endeavors.

References

Comparative Analysis of Synthesis Routes for Thiazolo[4,5-h]isoquinolin-2-amine: A Feasibility Assessment and Proposed Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the synthesis of Thiazolo[4,5-h]isoquinolin-2-amine has revealed a significant gap in the currently available scientific literature. Direct, established synthetic pathways for this specific isomer could not be identified, precluding a comparative analysis of its synthesis routes.

As a result, this guide will instead provide a comparative analysis of the synthesis of two closely related and synthetically accessible isomers: Thiazolo[4,5-c]isoquinolin-2-amine and Thiazolo[5,4-c]isoquinolin-2-amine . This analysis will provide valuable insights into the general strategies for constructing the thiazoloisoquinoline scaffold, which will be of interest to researchers, scientists, and drug development professionals working with this class of compounds.

The comparison will focus on key performance indicators such as the number of reaction steps, overall yield, and the nature of the starting materials and reagents. Detailed experimental protocols for the synthesis of each isomer are provided, along with a visual representation of the synthetic pathways.

Comparison of Synthetic Routes for Thiazolo[4,5-c]- and Thiazolo[5,4-c]isoquinolin-2-amine

The primary synthetic strategies for these two isomers involve the construction of the thiazole ring onto a pre-existing isoquinoline core. The key difference lies in the starting isoquinoline derivative, which dictates the final regiochemistry of the fused thiazole ring.

ParameterRoute 1: Thiazolo[4,5-c]isoquinolin-2-amineRoute 2: Thiazolo[5,4-c]isoquinolin-2-amine
Starting Material 3-Aminoisoquinoline4-Aminoisoquinoline
Key Intermediate 3-Amino-4-thiocyanoisoquinoline4-Amino-3-thiocyanoisoquinoline
Number of Steps 22
Overall Yield ~73%Not explicitly stated, but individual step yields are available
Key Reagents Potassium thiocyanate, Bromine, Hydrochloric acidPotassium thiocyanate, Bromine, Acid for cyclization

Experimental Protocols

Route 1: Synthesis of Thiazolo[4,5-c]isoquinolin-2-amine[1][2]

This synthesis begins with 3-aminoisoquinoline and proceeds through a thiocyanation step followed by an acid-catalyzed cyclization.

Step 1: Synthesis of 3-Amino-4-thiocyanoisoquinoline

  • Dissolve 3-aminoisoquinoline in a suitable solvent.

  • Add potassium thiocyanate to the solution.

  • Introduce bromine dropwise while maintaining the reaction temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC).

  • Isolate the crude 3-amino-4-thiocyanoisoquinoline by filtration or extraction.

  • Purify the product, for example, by recrystallization.

Step 2: Synthesis of 2-Aminothiazolo[4,5-c]isoquinoline

  • Reflux the prepared 3-amino-4-thiocyanoisoquinoline in an aqueous ethanolic solution of hydrochloric acid.[1]

  • After several hours of reflux, cool the reaction mixture.

  • Neutralize the solution with a base, such as sodium carbonate, to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The resulting 2-aminothiazolo[4,5-c]isoquinoline can be further purified if necessary. A yield of 73% has been reported for this cyclization step.[1]

Route 2: Synthesis of Thiazolo[5,4-c]isoquinolin-2-amine[2]

This pathway commences with 4-aminoisoquinoline, also involving a thiocyanation and subsequent cyclization.

Step 1: Synthesis of 4-Amino-3-thiocyanoisoquinoline

  • Start with 4-aminoisoquinoline in an appropriate solvent.

  • React with potassium thiocyanate and bromine to introduce the thiocyano group at the 3-position.

  • Work up the reaction mixture to isolate the 4-amino-3-thiocyanoisoquinoline intermediate.

Step 2: Synthesis of 2-Aminothiazolo[5,4-c]isoquinoline

  • Cyclize the 4-amino-3-thiocyanoisoquinoline intermediate to form the thiazole ring.[2]

  • This is typically achieved by heating in the presence of an acid.

  • Isolate and purify the final product, 2-aminothiazolo[5,4-c]isoquinoline.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Synthesis_Comparison cluster_route1 Route 1: Thiazolo[4,5-c]isoquinolin-2-amine cluster_route2 Route 2: Thiazolo[5,4-c]isoquinolin-2-amine A1 3-Aminoisoquinoline B1 3-Amino-4-thiocyano- isoquinoline A1->B1 KSCN, Br2 C1 Thiazolo[4,5-c]isoquinolin- 2-amine B1->C1 HCl, EtOH/H2O, Reflux A2 4-Aminoisoquinoline B2 4-Amino-3-thiocyano- isoquinoline A2->B2 KSCN, Br2 C2 Thiazolo[5,4-c]isoquinolin- 2-amine B2->C2 Acid, Heat

Caption: Comparative workflow of the synthesis of two thiazoloisoquinoline isomers.

Concluding Remarks

While the synthesis of the specific this compound isomer remains an open area for investigation, the established routes for the [4,5-c] and [5,4-c] isomers provide a solid foundation for approaching the synthesis of other members of this heterocyclic family. Both presented routes rely on a similar and effective strategy of thiocyanation followed by cyclization on an aminoisoquinoline core. The choice of starting material is the critical determinant of the final product's regiochemistry. For the synthesis of Thiazolo[4,5-c]isoquinolin-2-amine, a respectable yield has been reported, suggesting a robust and efficient pathway. Further research is warranted to develop and optimize synthetic routes to the less-explored isomers of thiazoloisoquinoline.

References

A Comparative Guide to Validating the Purity of Thiazolo[4,5-h]isoquinolin-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Thiazolo[4,5-h]isoquinolin-2-amine. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a heterocyclic amine of significant interest in pharmaceutical research. Ensuring the purity of this compound is critical for accurate pharmacological and toxicological studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and robust method for the analysis of aromatic and heterocyclic compounds due to its high resolution and sensitivity.[1] This guide will compare RP-HPLC with alternative methods and provide a detailed protocol for its implementation.

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. While RP-HPLC is a workhorse in many analytical laboratories, other techniques offer distinct advantages.

Technique Principle Advantages Disadvantages Typical Application
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.Robust, versatile, widely available, excellent for quantification.[1][2]Moderate analysis time, potential for peak tailing with basic compounds.Routine purity analysis, quality control, isolation of impurities.[3]
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particle size columns, resulting in higher resolution and faster analysis times.[3]Faster analysis, higher resolution, and sensitivity compared to HPLC.Higher backpressure requires specialized equipment, potentially higher cost.High-throughput screening, analysis of complex mixtures.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight information, enabling impurity identification.[4][5]Higher cost and complexity compared to HPLC-UV.Impurity identification and structural elucidation, trace analysis.[6]
CE (Capillary Electrophoresis) Separation based on the differential migration of ions in an electric field.High efficiency, minimal sample and solvent consumption.Lower sensitivity for some compounds, reproducibility can be challenging.Analysis of charged species, chiral separations.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysis. Requires derivatization for non-volatile compounds like many heterocyclic amines.[4][5]High resolution for volatile compounds.Derivatization adds complexity and potential for artifacts.[5]Analysis of volatile impurities or after suitable derivatization.

Recommended HPLC Protocol for Purity Validation

This section details a robust RP-HPLC method for determining the purity of this compound. This protocol is based on established methods for similar heterocyclic amines and isoquinoline derivatives.[1][3][7]

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for sample dissolution

2. Chromatographic Conditions

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 150 mmA standard reversed-phase column suitable for small molecules.[8]
Mobile Phase A 0.1% TFA in WaterTFA is an ion-pairing agent that improves the peak shape of basic compounds.[8]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.[8]
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to ensure elution of the main compound and any potential impurities.[8]
Flow Rate 1.0 mL/minA standard analytical flow rate.[8]
Column Temperature 25 °C (Ambient)Ensures reproducible retention times.[8]
Detection Wavelength 254 nmA common wavelength for aromatic heterocycles.[1] A photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength.
Injection Volume 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Dilute with the initial mobile phase composition to the desired concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[8]

4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Data Presentation

The following diagram illustrates the logical workflow for the HPLC purity validation process.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolve and Filter) start->sample_prep hplc_setup HPLC System Setup (Column, Mobile Phase, Method) sample_prep->hplc_setup injection Inject Sample hplc_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq peak_integration Peak Integration and Area Calculation data_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Generate Report purity_calc->report end_node End report->end_node

Caption: A logical workflow for the systematic HPLC analysis.

Hypothetical Data Summary

The following table presents hypothetical data from an HPLC analysis of a this compound sample, demonstrating how purity is calculated.

Peak No. Retention Time (min) Peak Area Area % Identification
13.515000.05Impurity 1
28.2298500099.50This compound
310.1135000.45Impurity 2
Total 3000000 100.00

Conclusion

Reversed-phase HPLC provides a reliable and robust method for the purity determination of this compound. The detailed protocol and comparative information in this guide will enable researchers to effectively validate the purity of their samples, ensuring the integrity of their research and development activities. For impurity identification, coupling HPLC with mass spectrometry is recommended.

References

A Comparative Guide to the Spectral Cross-Referencing of Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for Thiazolo[4,5-h]isoquinolin-2-amine. Due to the limited availability of public experimental spectral data for this specific compound, this guide offers a cross-referencing approach with its structural isomer,[1][2]thiazolo[4,5-c]isoquinolin-2-amine. This comparison will aid researchers in the characterization and identification of these and similar molecular structures.

Data Presentation: A Comparative Overview

Publicly accessible, experimentally determined spectral data for this compound is currently unavailable. In contrast, some data has been reported for its isomer,[1][2]thiazolo[4,5-c]isoquinolin-2-amine. The following table summarizes the available information for both compounds.

PropertyThis compound[1][2]thiazolo[4,5-c]isoquinolin-2-amine
CAS Number 35317-80-710321-31-0
Molecular Formula C₁₀H₇N₃SC₁₀H₇N₃S
Molecular Weight 201.25 g/mol 201.25 g/mol
Melting Point Data not available240-242 °C
¹H NMR Data not availableMentioned in literature, but specific data not publicly available[3]
¹³C NMR Data not availableData not publicly available
Mass Spectrometry Data not availableData not publicly available
IR Spectroscopy Data not availableData not publicly available

Experimental Protocols

To facilitate the spectral analysis of this compound, the following are detailed methodologies for key spectroscopic experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[4]

  • Instrument Setup: The analysis is performed on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.[5]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Methodology:

  • Sample Preparation: A higher concentration of the sample (20-50 mg) is typically required compared to ¹H NMR, dissolved in a deuterated solvent in an NMR tube.[6]

  • Instrument Setup: The experiment is run on an NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Spectra are usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[7] Key experiments include standard broadband decoupled ¹³C, as well as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[7]

  • Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phasing, and baseline correction.

  • Analysis: The chemical shift of each carbon signal provides information about its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically around 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[8]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) can also be used, which often leads to fragmentation.[9]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Analysis: The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula with high accuracy. The fragmentation pattern can provide structural information.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Methodology:

  • Sample Preparation: For a solid sample, a common method is to dissolve the compound in a volatile solvent (e.g., methylene chloride), place a drop of the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the solid.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is pressed against a crystal.[2]

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder is typically recorded and subtracted from the sample spectrum.

  • Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrations would include N-H stretching (for the amine group), C=N and C=C stretching (for the aromatic and thiazole rings), and C-H stretching and bending.

Mandatory Visualization

The following diagrams illustrate the structural relationship between this compound and its isomer, and the workflow for their spectral characterization.

G cluster_isomers Structural Isomers cluster_analysis Spectral Analysis This compound This compound (CAS: 35317-80-7) NMR NMR This compound->NMR MS MS This compound->MS IR IR This compound->IR [1,3]thiazolo[4,5-c]isoquinolin-2-amine [1,3]thiazolo[4,5-c]isoquinolin-2-amine (CAS: 10321-31-0) [1,3]thiazolo[4,5-c]isoquinolin-2-amine->NMR [1,3]thiazolo[4,5-c]isoquinolin-2-amine->MS [1,3]thiazolo[4,5-c]isoquinolin-2-amine->IR

Caption: Isomeric Relationship and Analytical Methods.

G start Sample of Thiazolo-isoquinolin-2-amine Isomer nmr_analysis ¹H and ¹³C NMR Spectroscopy start->nmr_analysis Structure & Connectivity ms_analysis Mass Spectrometry (HRMS) start->ms_analysis Molecular Weight & Formula ir_analysis IR Spectroscopy start->ir_analysis Functional Groups data_integration Data Integration and Structure Elucidation nmr_analysis->data_integration ms_analysis->data_integration ir_analysis->data_integration final_report Comprehensive Spectral Profile data_integration->final_report

Caption: Experimental Workflow for Spectral Characterization.

References

A Comparative Benchmarking Guide: Thiazolo[4,5-h]isoquinolin-2-amine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The inhibitory activity and performance data for Thiazolo[4,5-h]isoquinolin-2-amine presented in this guide are hypothetical and for illustrative purposes only. Currently, there is no publicly available experimental data benchmarking this specific compound. The following guide is structured to provide a framework for how such a compound could be evaluated against established kinase inhibitors.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus for therapeutic intervention. The development of novel kinase inhibitors requires rigorous benchmarking against established compounds to understand their potency and selectivity.

This guide provides a comparative analysis of the novel compound, This compound , against a panel of well-characterized kinase inhibitors:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][2]

  • Trametinib: A potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[3][4]

  • Idelalisib: A highly selective inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ), a lipid kinase crucial for B-cell signaling.[5][6][7]

The (hypothetical) activity of this compound is profiled against the primary targets of these benchmark inhibitors to illustrate a potential multi-kinase inhibitory profile.

Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound (hypothetical data) and the selected known inhibitors against their respective primary kinase targets. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)Reference(s)
This compound EGFR55 nM (Hypothetical)N/A
MEK125 nM (Hypothetical)N/A
PI3Kδ150 nM (Hypothetical)N/A
Gefitinib EGFR2 - 37 nM[1][8]
Trametinib MEK10.92 nM[4]
MEK21.8 nM[4]
Idelalisib PI3Kδ2.5 - 19 nM[6][7][9]
PI3Kα8,600 nM[6][9]
PI3Kβ4,000 nM[6][9]
PI3Kγ2,100 nM[6][9]

Experimental Protocols

Accurate and reproducible data are predicated on well-defined experimental protocols. The following section details a standard methodology for determining the in vitro IC50 of an inhibitor against a purified kinase.

In Vitro Kinase Assay (Generic TR-FRET Protocol)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase (e.g., EGFR, MEK1, PI3Kδ).

  • Kinase-specific substrate peptide (often biotinylated).

  • ATP (Adenosine triphosphate).

  • Test compound (this compound) and benchmark inhibitors.

  • Assay Buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and a surfactant like Brij-35).

  • Detection Reagents: Europium-labeled anti-phospho-specific antibody (Donor) and Allophycocyanin (APC)-labeled streptavidin (Acceptor).

  • Stop Solution (e.g., EDTA in buffer).

  • 384-well, low-volume, black assay plates.

  • TR-FRET enabled microplate reader.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test and benchmark compounds in 100% DMSO. Subsequently, dilute this series into the assay buffer to create a 4x final assay concentration stock.

  • Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 5 µL of a 4x enzyme solution (prepared in assay buffer) to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2x Substrate/ATP solution to all wells. The ATP concentration should ideally be at its apparent Km for the kinase.

  • Kinase Reaction: Cover the plate and incubate for 60-120 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution containing the TR-FRET detection reagents (Europium-antibody and APC-streptavidin).

  • Detection Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in signaling pathways and experimental designs.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Gene_Expression Gene Expression ERK->Gene_Expression G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis A Compound Serial Dilution (4x) D Dispense Compound to Plate A->D B Enzyme Preparation (4x) E Add Enzyme & Pre-incubate B->E C Substrate/ATP Mix (2x) F Initiate Reaction (Add Substrate/ATP) C->F D->E E->F G Incubate (Kinase Reaction) F->G H Stop Reaction & Add Detection Reagents G->H I Incubate H->I J Read Plate (TR-FRET) I->J K Calculate % Inhibition J->K L Dose-Response Curve Fitting K->L M Determine IC50 L->M

References

Comparative Analysis of Thiazole-Fused Quinoline and Quinazoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of novel heterocyclic compounds targeting key signaling pathways.

This guide provides a comparative overview of recently developed thiazolo[4,5-h]isoquinolin-2-amine analogs and related thiazole-fused heterocyclic compounds. The information is compiled from peer-reviewed literature and is intended to aid researchers in the fields of medicinal chemistry and drug discovery. The focus is on compounds with potential therapeutic applications, particularly as kinase inhibitors.

Quantitative Data Summary

The following tables summarize the biological activity of various thiazole-fused quinoline and quinazoline analogs. The data is extracted from several key studies and presented for comparative analysis.

Compound IDStructureTarget KinaseIC50 (µM)Reference
1g 1-(6-(1,3-dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-carboxyphenyl)ureaCK21.9[1]
GSK3β0.67[1]
2g Structure not fully specified in abstractCK2 / GSK3β< 3[1]
1d Structure not fully specified in abstractCK2 / GSK3β< 8[1]
1h Structure not fully specified in abstractCK2 / GSK3β< 8[1]
17e Thiazolo[5,4-f]quinazoline derivativeCLK10.38 - 0.61[2]
DYRK1A0.14 - 0.82[2]
GSK-3α/β0.23 - 0.43[2]
17f Thiazolo[5,4-f]quinazoline derivativeCLK10.38 - 0.61[2]
DYRK1A0.14 - 0.82[2]
GSK-3α/β0.23 - 0.43[2]
Compound 5e Thiazoloquinolinone derivativeVEGFR-2-6.63 (Docking Score, kcal/mol)[3]
Dihydroquinolin-4-yl)piperazin-1-yl)acetamide derivative 4-chlorophenylthiazole ring-containingVEGFR-20.05109[3]
Sorafenib (Reference) VEGFR-20.05141[3]
Dihydrothiazol-4-yl)benzonitrile derivative C6 cell line3.83[3]
Cisplatin (Reference) C6 cell line12.67[3]
Compound 31 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivativeAurora A/BNot specified[4]
Compound 42 Acylaminopyridine with primary carboxamide on thiazole ringGSK-3β0.00029[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Kinase Inhibition Assays[1][2][5]
  • General Principle: The inhibitory activity of the compounds on various kinases (e.g., CK2, GSK3β, DYRK1A, CLK1, CDK5) is determined using in vitro kinase assays. The assays measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compounds.

  • Methodology:

    • Kinases, substrates, and ATP are prepared in a suitable assay buffer.

    • Test compounds are serially diluted to various concentrations.

    • The kinase reaction is initiated by adding ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (e.g., using [γ-³³P]ATP), fluorescence, or luminescence-based assays.

    • The percentage of inhibition is calculated for each compound concentration.

    • IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve. Compounds showing less than 50% inhibition at a concentration of 10 µM are often considered inactive.[2][5]

Cell-Based Assays (e.g., Cytotoxicity against C6 cell line)[3]
  • General Principle: The cytotoxic effect of the compounds on cancer cell lines is evaluated to determine their potential as anticancer agents. The MTT assay is a common method used for this purpose.

  • Methodology:

    • Cells (e.g., C6 glioma cells) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Molecular Docking Studies[3]
  • General Principle: Computational docking simulations are used to predict the binding mode and affinity of the synthesized compounds to the active site of a target protein (e.g., VEGFR-2).

  • Methodology:

    • The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank).

    • The structures of the ligand molecules (the synthesized compounds) are built and optimized using molecular modeling software.

    • Docking simulations are performed using software like AutoDock or Glide, where the ligands are placed into the binding site of the protein.

    • The binding poses are scored based on a scoring function that estimates the binding energy. The pose with the lowest binding energy is considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of binding.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Evaluation cluster_sar Analysis synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS, IR) synthesis->characterization docking Molecular Docking synthesis->docking kinase_assay Kinase Inhibition Assay characterization->kinase_assay admet ADMET Prediction docking->admet cell_assay Cell-based Assays (e.g., Cytotoxicity) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar

Caption: General experimental workflow for the development and evaluation of novel kinase inhibitors.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Inhibitor Thiazoloquinolinone Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by thiazoloquinolinone analogs.

GSK3B_signaling_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3B GSK3β Dsh->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for degradation GeneTranscription Gene Transcription (Cell Proliferation) BetaCatenin->GeneTranscription Inhibitor Thiazole-based Inhibitor Inhibitor->GSK3B

Caption: The Wnt/β-catenin signaling pathway, highlighting the role of GSK3β and its inhibition.

References

Assessing the Novelty of Thiazolo[4,5-h]isoquinolin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds with therapeutic potential is a cornerstone of modern drug discovery. This guide provides a comparative assessment of the novelty of Thiazolo[4,5-h]isoquinolin-2-amine derivatives, a class of compounds that, while noted in chemical literature, remains underexplored in terms of its biological activity. By examining structurally related compounds and their known biological effects, we can infer the potential of this scaffold and outline a strategic approach to evaluating its novelty and therapeutic promise.

The Landscape of Thiazole-Containing Compounds in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed into drugs for a wide range of indications, including cancer, inflammation, and infectious diseases.[1] The thiazole ring's ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component for designing molecules that can effectively bind to biological targets.

The fusion of a thiazole ring with other cyclic systems, such as quinoline or isoquinoline, creates rigid, planar structures that can mimic endogenous ligands and interact with the active sites of enzymes, particularly kinases.[2][3] This has led to the development of numerous potent and selective kinase inhibitors.

Comparative Analysis of Structurally Related Compounds

While specific biological data for this compound derivatives are scarce in publicly available literature, we can assess their potential novelty by comparing them to structurally similar compounds that have been evaluated for biological activity.

Isomeric and Related Thiazoloquinoline/Isoquinoline Scaffolds

Several isomers of thiazoloquinoline and thiazoloisoquinoline have been synthesized and evaluated, primarily as anticancer agents. For instance, derivatives of thiazolo[5,4-b]quinoline have shown in vitro cytotoxicity, with their activity being dependent on the nature and position of substituents.[2] Key structural features for antitumor activity in this class include a side chain with two basic nitrogen atoms and a fluorine atom at the C-7 position.[2]

Similarly, thiazolo[5,4-c]isoquinoline derivatives have been identified as potential acetylcholinesterase inhibitors, suggesting a role in neurodegenerative diseases.[4] Furthermore, patents have been filed for pyrazolo[3,4-c]- and thiazolo[5,4-c]isoquinolines as anti-inflammatory and CNS-depressant agents.[5]

The table below summarizes the biological activities of some related thiazole-fused heterocyclic systems.

ScaffoldBiological ActivityKey FindingsReference
Thiazolo[5,4-b]quinolineAnticancerCytotoxicity is influenced by substituents; a basic side chain and fluorine substitution enhance activity.[2]
Thiazolo[5,4-c]isoquinolineAcetylcholinesterase InhibitionPresence of fluorine atoms correlates with improved activity.[4]
Thiazolo[4,5-e]indazol-2-amineAnticancerShowed inhibitory effects on human cancer cell lines (MCF-7, ME-180, Hep-G2).[6]
6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-oneAnticancerA derivative (compound 45) showed potent antiproliferative activity against A549 lung cancer cells (IC50: 0.44 μM) and inhibited the ALK/PI3K/AKT signaling pathway.[7]
Imidazo[2,1-b]thiazoleAnticancerDerivatives showed potent inhibitory effects on V600E-B-RAF and C-RAF kinases with IC50 values in the nanomolar range.[8]
Insights from Thiazole-Based Kinase Inhibitors

A significant number of thiazole-containing compounds have been developed as kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The planar, heteroaromatic nature of the Thiazolo[4,5-h]isoquinoline scaffold makes it an attractive candidate for targeting the ATP-binding pocket of kinases.

For example, a recent study on thiazole derivatives demonstrated potent inhibition of the VEGFR-2 kinase, a key mediator of angiogenesis in tumors.[11] One compound, in particular, exhibited an IC50 of 0.15 µM against VEGFR-2.[11] This highlights the potential for thiazole-based compounds to interfere with critical cancer-related signaling pathways.

Proposed Signaling Pathways and Biological Targets

Based on the activity of structurally related compounds, this compound derivatives are hypothesized to exert their biological effects by modulating key signaling pathways implicated in cell proliferation, survival, and inflammation.

// Nodes Ligand [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)\n(e.g., VEGFR, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TargetCompound [label="Thiazolo[4,5-h]isoquinolin-\n2-amine Derivatives", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InflammatoryStimuli [label="Inflammatory\nStimuli (e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, p38, JNK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-6)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ligand -> RTK; RTK -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; InflammatoryStimuli -> MAPK; MAPK -> Cytokines;

// Inhibition Edges TargetCompound -> RTK [color="#34A853", style=bold, arrowhead=tee]; TargetCompound -> PI3K [color="#34A853", style=bold, arrowhead=tee]; TargetCompound -> AKT [color="#34A853", style=bold, arrowhead=tee]; TargetCompound -> MAPK [color="#34A853", style=bold, arrowhead=tee]; } .dot Figure 1: Potential signaling pathways targeted by this compound derivatives.

The diagram above illustrates two major signaling pathways that are frequently targeted by anticancer and anti-inflammatory drugs. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers. The MAPK pathway plays a key role in the inflammatory response. Given the structural similarities to known kinase inhibitors, it is plausible that this compound derivatives could inhibit one or more kinases within these pathways.

Experimental Workflow for Novelty Assessment

To systematically evaluate the novelty and therapeutic potential of this compound derivatives, a structured experimental workflow is proposed.

// Nodes Start [label="Start: Design & Synthesize\nDerivative Library", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis &\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Biological Screening\n(e.g., Cytotoxicity Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification &\nSAR Analysis", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Kinase Inhibition Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy &\nToxicity Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Characterization; Characterization -> Screening; Screening -> Hit_ID; Hit_ID -> Mechanism [label="Active Compounds"]; Hit_ID -> Start [label="Iterative Design", style=dashed]; Mechanism -> In_Vivo; In_Vivo -> Lead_Opt; } .dot Figure 2: Proposed experimental workflow for assessing the novelty of the derivatives.

Synthesis and Characterization

The synthesis of this compound derivatives can likely be achieved through multi-step reactions starting from commercially available isoquinoline precursors. A general synthetic protocol, adapted from the synthesis of related compounds, is outlined below.

General Synthetic Protocol:

  • Nitration of Isoquinoline: Isoquinoline is first nitrated to introduce a nitro group at a suitable position for subsequent functionalization.

  • Reduction of Nitro Group: The nitro group is then reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Thiocyanation: The amino-isoquinoline is treated with a thiocyanating agent to introduce a thiocyanate group.

  • Cyclization: The key thiazole ring formation is achieved through cyclization of the thiocyano-amino-isoquinoline intermediate.

  • Derivatization: The 2-amino group on the thiazole ring can be further modified to generate a library of derivatives with diverse substituents.

Note: This is a generalized protocol, and specific reaction conditions would need to be optimized for each step.

In Vitro Biological Evaluation

Cytotoxicity Screening:

The initial assessment of anticancer potential involves screening the synthesized derivatives against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Kinase Inhibition Assay:

To investigate the mechanism of action, active compounds from the cytotoxicity screen should be tested for their ability to inhibit specific kinases. In vitro kinase assays typically measure the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a buffer is prepared.

  • Inhibitor Addition: The this compound derivative is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion: A Promising but Unexplored Scaffold

The this compound scaffold represents a potentially novel and valuable area for drug discovery. Based on the biological activities of structurally related compounds, these derivatives are promising candidates for development as anticancer and anti-inflammatory agents, likely acting through the inhibition of key signaling kinases.

The lack of extensive research on this specific scaffold presents a significant opportunity for novelty. The proposed experimental workflow provides a clear path for synthesizing a library of these derivatives, evaluating their biological activity, and elucidating their mechanism of action. The successful execution of this research plan could lead to the discovery of a new class of therapeutic agents with a novel chemical structure and biological profile. Further investigation is highly warranted to unlock the full potential of this compound derivatives.

References

Safety Operating Guide

Personal protective equipment for handling Thiazolo[4,5-h]isoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Thiazolo[4,5-h]isoquinolin-2-amine (CAS No. 35317-80-7). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning". Due to these potential hazards, it is imperative to handle this compound with appropriate engineering controls (such as a fume hood) and personal protective equipment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing.[1][2]
Skin Protection A flame-resistant lab coat should be worn at all times.[2] Appropriate shoes that cover the entire foot are required.[1][2]
Hand Protection Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[3] For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove under a pair of heavy-duty chemically resistant outer gloves.[2]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[4][5] Use of a respirator may require a formal respiratory protection program, including fit testing.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risk. The following workflow outlines the key steps from preparation to final disposal.

prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE decontamination Decontamination handling->decontamination After handling spill_management Spill Management handling->spill_management In case of spill waste_collection Waste Collection decontamination->waste_collection Segregate waste disposal Final Disposal waste_collection->disposal Follow institutional guidelines spill_management->waste_collection Contain and clean

Caption: Workflow for handling and disposal of this compound.

Step-by-Step Handling and Disposal Protocol

1. Preparation:

  • Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.

  • Verify that a properly functioning chemical fume hood is available.

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare a designated waste container for this compound waste.

2. Handling:

  • All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Avoid direct contact with the substance.[6]

  • Use compatible labware (e.g., glass, stainless steel) to prevent reactions.

3. Decontamination:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

  • Remove PPE in the correct order to avoid cross-contamination.

4. Waste Collection and Disposal:

  • Solid Waste: Unused or expired compound, as well as contaminated materials (e.g., weighing paper, gloves), should be collected in a designated, sealed, and chemically compatible hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this material in standard laboratory trash or down the drain.[5]

  • All waste must be disposed of in accordance with local, state, and federal regulations.[5]

5. Spill Management:

  • In the event of a spill, evacuate all non-essential personnel from the area.[5]

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing appropriate PPE, contain the spill to prevent it from spreading.[5]

  • For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the spill area thoroughly.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.